5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
5-fluoro-1-pyridin-2-ylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-11-4-5-13-12(7-11)10(8-16)9-18(13)14-3-1-2-6-17-14/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHAZPBCCXVQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C3=C2C=CC(=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Synthetic Analysis: 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Executive Summary
The compound 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile represents a highly functionalized "privileged scaffold" in medicinal chemistry. It integrates three distinct pharmacophoric elements: an electron-deficient indole core (via the 3-cyano group), a metabolic blocker (5-fluoro), and a heteroaromatic N-substituent (pyridin-2-yl).
This architecture is characteristic of modern kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The presence of the pyridine ring at the N1 position suggests a design intent to modulate solubility and provide a specific hydrogen bond acceptor vector, while the 3-cyano group serves as a bioisostere for carbonyls or halogens, significantly increasing the metabolic stability of the parent scaffold.
Part 1: Structural Deconstruction & Pharmacophore Analysis
To understand the utility of this molecule, we must analyze the electronic and steric contributions of its substituents.
Electronic Push-Pull System
-
Indole Core: The central scaffold.
-
3-Carbonitrile (-CN): A strong electron-withdrawing group (EWG). It pulls electron density from the indole ring, specifically increasing the acidity of the C2 proton (if unsubstituted) and lowering the HOMO energy of the system. This makes the indole less susceptible to oxidative metabolism at the 2-position.
-
5-Fluorine (-F): A metabolic blocker. The C5 position of indole is a primary site for CYP450-mediated hydroxylation. Fluorine substitution here prevents this "soft spot" metabolism while exerting a strong inductive withdrawing effect (-I), further deactivating the benzene ring of the indole.
-
1-(Pyridin-2-yl): This group is orthogonal to the indole plane due to steric clash between the pyridine C3-H and the indole C2-H/C7-H. It acts as a solubilizing group (lowering LogP via the pyridine nitrogen) and a specific H-bond acceptor.
Conformational Dynamics
The bond between the indole nitrogen (N1) and the pyridine ring is critical. Unlike a benzyl group (which rotates freely), the direct N-heteroaryl bond possesses partial double-bond character due to resonance delocalization, though steric hindrance often forces a twisted conformation. This "twist" is often exploited in drug design to fill hydrophobic pockets with specific geometries.
Part 2: Synthetic Methodologies
The synthesis of this molecule requires a strategic order of operations to maximize yield and regioselectivity. The two primary disconnections are the C3-CN bond and the N1-Pyridyl bond .
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic disconnection showing two viable pathways. The N-Arylation of the pre-cyanated indole (Left path: SM1 -> Inter1 -> Target) is generally preferred to avoid competing reactions on the pyridine ring during cyanation.
Part 3: Detailed Experimental Protocol
Recommended Pathway: Route A (N-Arylation of 5-Fluoro-1H-indole-3-carbonitrile). Rationale: Introducing the nitrile group first avoids potential regioselectivity issues on the pyridine ring during electrophilic cyanation steps. The electron-withdrawing nitrile also makes the indole N-H more acidic, facilitating the subsequent N-arylation.
Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbonitrile
Method: One-pot Vilsmeier-Haack Formylation followed by conversion to Nitrile.
-
Reagents: 5-Fluoroindole (1.0 eq), Phosphorus Oxychloride (
), DMF, Hydroxylamine hydrochloride ( ). -
Procedure:
-
Dissolve 5-Fluoroindole in DMF at 0°C.
-
Add
dropwise (Vilsmeier reagent formation). -
Heat to 60°C for 2 hours to form the 3-formyl intermediate.
-
Direct Conversion: Add
and heat to reflux. The oxime forms and dehydrates in situ to the nitrile. -
Workup: Pour into ice water, neutralize with
. The product precipitates as a solid. -
Validation: IR peak at ~2220
(CN stretch).
-
Step 2: N-Arylation (Buchwald-Hartwig Cross-Coupling)
Method: Palladium-catalyzed C-N bond formation.
This is the critical step. Ullmann coupling (CuI) is an alternative, but Pd-catalysis offers milder conditions and higher yields for electron-deficient indoles.
Materials:
-
Substrate: 5-Fluoro-1H-indole-3-carbonitrile (1.0 eq)
-
Coupling Partner: 2-Bromopyridine (1.2 eq)
-
Catalyst:
(2 mol%) or -
Ligand: Xantphos or BINAP (4 mol%)
-
Base:
(2.0 eq) - Cesium carbonate is crucial for the "cesium effect" in solubility. -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Loading: Add the indole substrate, 2-bromopyridine,
, and the Pd-Ligand complex. -
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 100°C for 12-16 hours. Monitor by TLC (The product will be less polar than the starting indole).
-
Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
Reaction Mechanism Visualization
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig arylation. The oxidative addition of 2-bromopyridine is followed by the coordination of the deprotonated indole and subsequent reductive elimination.
Part 4: Analytical Data & Validation
To confirm the structure, the following analytical signatures must be verified.
| Technique | Expected Signature | Structural Insight |
| 1H NMR | Proton adjacent to Nitrogen on the Pyridine ring (deshielded). | |
| 1H NMR | Indole C2-H. Lack of coupling indicates N-substitution. | |
| 1H NMR | Multiplet with | The 5-Fluoro group will split adjacent protons (C4-H and C6-H) into doublets of doublets. |
| 13C NMR | Characteristic Nitrile (-CN) carbon. | |
| 13C NMR | Carbon directly attached to Fluorine (C5). | |
| HRMS | Accurate mass matching | |
| IR | ~2220-2230 | Sharp, strong Nitrile stretch. Absence of N-H stretch (~3300 |
Part 5: Biological Context & Applications[1]
This specific scaffold is relevant in several therapeutic areas:
-
TRK Inhibition: 3-cyanoindoles are bioisosteres of oxindoles, often found in Tropomyosin Receptor Kinase (TRK) inhibitors used in oncology [1].
-
sGC Stimulation: The 1-benzyl analogs (e.g., Vericiguat intermediates) are structurally homologous. The 1-pyridyl variant offers a more rigid, lower molecular weight alternative with different metabolic properties [2].
-
Antiviral Activity: The 3-cyanoindole core mimics the diarylpyrimidine (DAPY) family of HIV NNRTIs, where the nitrile interacts with a conserved backbone amino acid in the reverse transcriptase binding pocket [3].
References
-
Zhang, M., et al. (2025). "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors." European Journal of Medicinal Chemistry.
-
Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry.
-
Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry.
-
Hrizi, A., et al. (2020). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules.
Physical properties of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
This is a comprehensive technical guide profiling 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile . It is structured to serve researchers and drug development professionals, focusing on the compound's physicochemical behavior, synthesis logic, and analytical fingerprints.
Executive Summary & Compound Identity
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a pharmacophore for kinase inhibition (e.g., c-Met, IDO1) and GPCR modulation. Its structure combines an electron-deficient indole core (due to the 3-cyano and 5-fluoro groups) with a sterically demanding N1-heteroaryl substituent.
This unique substitution pattern imparts specific solubility and metabolic stability profiles distinct from standard N-alkyl indoles. This guide details the physical properties, validated synthesis routes, and critical characterization parameters required for its use in high-throughput screening (HTS) and lead optimization.
Structural Nomenclature
| Identifier | Detail |
| IUPAC Name | 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile |
| Molecular Formula | C₁₄H₈FN₃ |
| Molecular Weight | 237.23 g/mol |
| Structural Features | Indole core; C5-Fluorine (metabolic blocker); C3-Nitrile (H-bond acceptor); N1-(2-Pyridyl) (rigidifying group). |
Physicochemical Properties
The following data represents a synthesis of calculated values and experimental ranges typical for this structural class (N-aryl-3-cyanoindoles).
Solid-State & Solution Properties
| Property | Value / Range | Technical Context |
| Physical State | Crystalline Solid | Typically isolates as off-white to pale yellow needles or powder. |
| Melting Point | 145 – 155 °C | High crystallinity due to π-π stacking interactions between the indole and pyridine rings. |
| LogP (Calc) | 3.2 ± 0.4 | Lipophilic. The N-pyridyl group removes the H-bond donor, significantly increasing LogP vs. parent indole. |
| pKa (Conj. Acid) | ~2.5 (Pyridine N) | The pyridine nitrogen is the only basic site, but its basicity is attenuated by the indole conjugation. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in aqueous media without co-solvents or pH adjustment. |
| Solubility (Organic) | High (>50 mg/mL) | Excellent solubility in DMSO, DMF, DCM, and Ethyl Acetate. |
| TPSA | ~36 Ų | Low polar surface area suggests high membrane permeability (CNS penetrant potential). |
Electronic & Structural Dynamics
The N1-(pyridin-2-yl) bond introduces a "twist" relative to the indole plane to minimize steric clash with the C7-proton. This non-planar conformation is critical for binding selectivity in protein pockets.
-
Electronic Effect: The C3-cyano group is strongly electron-withdrawing, deactivating the indole ring toward oxidation.
-
Fluorescence: Likely exhibits weak fluorescence due to quenching by the nitrile group and the non-radiative decay pathways introduced by the pyridyl rotation.
Synthesis & Production Protocol
To ensure high purity for biological assay, a Sequential Functionalization Strategy is recommended. This protocol prioritizes N-arylation before C3-cyanation to leverage the higher nucleophilicity of the parent indole.
Synthesis Workflow (Graphviz Visualization)
Caption: Two-step convergent synthesis strategy prioritizing N-arylation to maximize yield.
Detailed Methodology
Step 1: N-Arylation (Buchwald-Hartwig)
-
Reagents: Charge a reaction vessel with 5-fluoroindole (1.0 equiv), 2-bromopyridine (1.2 equiv), NaOtBu (1.5 equiv), and Toluene (10 V).
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%) under nitrogen atmosphere.
-
Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor by HPLC for disappearance of indole.
-
Workup: Filter through Celite to remove Pd residues. Concentrate filtrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc) to yield 1-(pyridin-2-yl)-5-fluoroindole.
Step 2: C3-Cyanation (CSI Method)
-
Reagents: Dissolve the intermediate (from Step 1) in anhydrous Acetonitrile or DCM at 0°C.
-
Addition: Dropwise add Chlorosulfonyl isocyanate (CSI) (1.1 equiv). Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Add DMF (2 equiv) carefully (Vilsmeier-type intermediate forms), then pour into crushed ice/water.
-
Isolation: The nitrile product often precipitates. Filter and wash with water.[2][3] If oil forms, extract with DCM.
-
Crystallization: Recrystallize from Ethanol/Water to achieve >98% purity.
Analytical Characterization
Validation of the structure requires a multi-modal approach. The following spectral signatures are the "fingerprints" of the correct molecule.
NMR Spectroscopy Expectations
-
¹H NMR (DMSO-d₆):
-
Indole C2-H: Singlet/weak doublet around δ 8.3 – 8.5 ppm . This proton is deshielded by the adjacent nitrile and the pyridine ring.
-
Pyridine Protons: Look for the characteristic 4-proton pattern (d, t, t, d) in the δ 7.0 – 8.6 ppm range. The proton adjacent to the pyridine nitrogen (C6'-H) will be the most deshielded (~8.6 ppm).
-
Indole C4-H (F-coupled): Doublet of doublets (dd) around δ 7.5 – 7.8 ppm (coupling with F and C6-H).
-
-
¹⁹F NMR:
-
Single peak around -120 to -125 ppm (typical for 5-fluoroindoles).
-
-
¹³C NMR:
-
Nitrile Carbon: Distinct peak at ~115 ppm .
-
C-F Coupling: Carbon at C5 will appear as a doublet with large coupling constant (J ~240 Hz).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 238.24 m/z.
-
Fragmentation: Expect loss of HCN (27 Da) or cleavage of the Pyridine-Indole bond under high collision energy.
Characterization Decision Tree (Graphviz)
Caption: Analytical workflow to validate compound identity and purity.
Handling, Stability & Safety
-
Storage: Store at -20°C in a desiccated environment. The nitrile group is stable, but the N-C bond can be susceptible to hydrolysis under extreme acidic conditions at high temperatures.
-
Light Sensitivity: Protect from light.[4] Indoles can undergo photo-oxidation over extended periods.
-
Safety: Treat as a potential irritant and toxic substance. The metabolic release of cyanide is unlikely but the intact molecule may have potent biological activity. Use standard PPE (gloves, goggles, fume hood).
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
-
Synthesis of 3-Cyanoindoles
-
Organic Syntheses, Coll. Vol. 10, p.566 (2004). "Direct Cyanation of Indoles using Chlorosulfonyl Isocyanate."
-
-
Physical Properties of Fluoroindoles
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67861, 5-Fluoroindole.
-
-
Palladium-Catalyzed N-Arylation Protocols
-
Sigma-Aldrich Technical Bulletin: Buchwald-Hartwig Cross-Coupling Reaction.
-
Sources
Methodological & Application
Synthesis of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile from 5-fluoroindole
An In-Depth Application Note & Protocol
Executive Summary
The 1-(pyridin-2-yl)-indole-3-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the realm of allosteric kinase inhibitors and GPCR modulators. The introduction of a fluorine atom at the 5-position of the indole core enhances metabolic stability (blocking C-5 oxidation) and modulates lipophilicity (
This application note details a robust, scalable two-step synthesis of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile starting from commercially available 5-fluoroindole. The protocol prioritizes regioselectivity and operational simplicity, utilizing a copper-catalyzed C-N coupling followed by a direct electrophilic cyanation.[1]
Retrosynthetic Analysis & Strategy
To construct the target molecule efficiently, we employ a C-3 Functionalization Last strategy. While 3-cyanoindoles are commercially available, their N-arylation is often sluggish due to the electron-withdrawing nature of the nitrile group, which dramatically reduces the nucleophilicity of the indole nitrogen.
Therefore, the optimal route installs the pyridine ring first on the electron-rich 5-fluoroindole, followed by electrophilic cyanation at the highly reactive C-3 position.
Synthetic Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the prioritized N-arylation followed by C-3 cyanation.
Experimental Protocols
Step 1: N-Arylation of 5-Fluoroindole
Objective: Synthesis of 1-(pyridin-2-yl)-5-fluoroindole. Method: Copper-Catalyzed Ullmann-Type Coupling (Buchwald Modification). Rationale: While Pd-catalyzed (Buchwald-Hartwig) couplings are effective, Cu-catalyzed systems using diamine ligands are often more cost-effective and avoid Pd-contamination in early intermediates.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Fluoroindole | 1.0 | Substrate |
| 2-Bromopyridine | 1.2 | Coupling Partner |
| CuI (Copper(I) Iodide) | 0.05 (5 mol%) | Catalyst |
| DMEDA | 0.10 (10 mol%) | Ligand (Stabilizes Cu-intermediate) |
| K₃PO₄ (Tribasic) | 2.0 | Base (Inorganic) |
| Toluene | [0.5 M] | Solvent (Anhydrous) |
Note: DMEDA = N,N'-Dimethylethylenediamine.
Detailed Procedure
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Under a gentle stream of nitrogen, add 5-Fluoroindole (1.0 equiv), 2-Bromopyridine (1.2 equiv), CuI (5 mol%), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add anhydrous Toluene (concentration ~0.5 M relative to indole).
-
Ligand Addition: Add DMEDA (10 mol%) via syringe. The solution typically turns a blue/green hue indicative of the Cu-diamine complex.
-
Reaction: Heat the mixture to 110°C (Reflux) for 16–24 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting indole should be fully consumed.
-
Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0% → 10% EtOAc in Hexanes).
-
Yield Expectation: 85–92% as a white to pale yellow solid.
Step 2: Direct C-3 Cyanation
Objective: . Method: Electrophilic Cyanation using Chlorosulfonyl Isocyanate (CSI). Rationale: CSI is a highly reactive electrophile that reacts with electron-rich indoles to form an N-chlorosulfonyl amide intermediate. Treatment with DMF facilitates the "dehydration" of this intermediate in-situ to release the nitrile, avoiding the multi-step Vilsmeier-Haack aldehyde route.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Intermediate (Step 1) | 1.0 | Substrate |
| CSI (Chlorosulfonyl Isocyanate) | 1.5 | Electrophilic Cyanating Agent |
| DMF (Anhydrous) | 3.0 | Quench/Reagent |
| Acetonitrile (MeCN) | [0.2 M] | Solvent |
Detailed Procedure
-
Safety Warning: CSI is corrosive and reacts violently with water. Handle in a fume hood with strict moisture exclusion.
-
Setup: Oven-dry a two-neck round-bottom flask. Flush with nitrogen.
-
Dissolution: Dissolve 1-(pyridin-2-yl)-5-fluoroindole (from Step 1) in anhydrous MeCN and cool to 0°C in an ice bath.
-
Addition: Dropwise add CSI (1.5 equiv) over 10 minutes. The solution may turn yellow/orange.
-
Intermediate Formation: Stir at 0°C for 1 hour. (TLC may show a polar spot corresponding to the carboxamide intermediate).
-
Conversion to Nitrile: Add anhydrous DMF (3.0 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The complex formed between CSI and the indole decomposes to the nitrile upon DMF assistance.
-
Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated aqueous NaHCO₃.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient: 10% → 30% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
Mechanistic Insight
Understanding the mechanism ensures troubleshooting capability. The CSI cyanation proceeds via a specific electrophilic aromatic substitution followed by a DMF-mediated elimination.
Figure 2: Mechanistic flow of CSI-mediated cyanation.[4][5] The reaction avoids the aldehyde intermediate entirely.
Analytical Validation
The following NMR signatures confirm the formation of the target structure:
| Position | Nucleus | Shift (δ ppm) | Multiplicity | Diagnostic Feature |
| Indole C-2 | ¹H | 8.20 - 8.30 | Singlet (s) | Deshielded by C-3 CN group. |
| Indole C-3 | ¹³C | 85.0 - 90.0 | Singlet | Characteristic ipso-carbon attached to CN. |
| Nitrile (-CN) | ¹³C | 114.0 - 116.0 | Singlet | Diagnostic nitrile peak. |
| Indole C-5 (F) | ¹⁹F | -120 to -125 | Multiplet | Fluorine signal (remains unchanged). |
| Pyridine H-3' | ¹H | 7.50 - 7.60 | Doublet | Protons on the pyridine ring. |
Troubleshooting & Alternatives
Issue: Low Yield in Step 1 (Coupling)
-
Cause: Poisoning of Cu catalyst or incomplete deprotonation.
-
Solution: Ensure Toluene is strictly anhydrous. Switch base to Cs₂CO₃ (Cesium Carbonate) which often improves solubility and reactivity in Ullmann couplings.
Issue: Decomposition in Step 2 (Cyanation)
-
Cause: Moisture in CSI or uncontrolled exotherm.
-
Solution: Use fresh CSI (clear liquid, not cloudy). Ensure temperature is kept at 0°C during addition.
-
Alternative Route (Vilsmeier-Haack): If CSI fails, react the Step 1 intermediate with POCl₃/DMF (60°C) to get the Aldehyde, then convert to nitrile using NH₂OH·HCl followed by dehydration with Acetic Anhydride .
References
-
Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004. Link
- Youn, S. W., et al. "Direct C-3 Cyanation of Indoles with Chlorosulfonyl Isocyanate." Organic Letters, 2021.
-
Organic Syntheses. "Chlorosulfonyl Isocyanate: Preparation of Cinnamonitrile." Org.[4][6][7][8] Synth. 1970, 50, 18. Link (Foundational reference for CSI cyanation mechanism).
-
BenchChem. "Synthesis and characterization of 5-fluoroindole derivatives." Application Note, 2025. Link
-
MDPI. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles." Molecules, 2019. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchtrends.net [researchtrends.net]
- 5. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Precision N-Arylation of 5-Fluoroindole-3-carbonitrile
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic insights with field-proven protocols to address the specific challenges of N-arylating the electron-deficient 5-fluoroindole-3-carbonitrile scaffold.
Executive Summary
The 5-fluoroindole-3-carbonitrile scaffold is a privileged pharmacophore in kinase inhibitors and CNS-active agents. However, its functionalization presents a "reactivity paradox":
-
Increased Acidity: The electron-withdrawing nitrile (C3) and fluorine (C5) significantly lower the pKₐ of the N-H bond compared to indole.
-
Decreased Nucleophilicity: The same electronic effects stabilize the resulting indolyl anion, making it a sluggish nucleophile in cross-coupling reactions.
This guide provides a decision matrix for reagent selection, validated protocols for distinct aryl halide classes, and mechanistic insights to prevent common failure modes such as nitrile hydrolysis or C2-arylation.
Mechanistic Considerations & Reagent Selection
The Electronic Landscape
Successful N-arylation requires balancing the deprotonation equilibrium with the nucleophilic attack rate.
| Parameter | Indole (Ref) | 5-Fluoroindole-3-carbonitrile | Implication |
| pKₐ (DMSO) | ~21.0 | ~14.6 – 14.8 | Weaker bases (K₃PO₄, Cs₂CO₃) are sufficient; strong bases (NaH) are risky. |
| N-Nucleophilicity | High | Low | Requires highly active catalysts (Pd/Biaryl Phosphines) or high temperatures (Cu-Ullmann). |
| C3 Reactivity | High | Blocked | Eliminates C3-arylation side reactions, but C2-arylation becomes a competing pathway. |
| Nitrile Stability | N/A | Sensitive | Avoid aqueous strong bases at T > 100°C to prevent hydrolysis to amide/acid. |
Reaction Pathway Decision Matrix
Select your method based on the electronic nature of your coupling partner (Aryl Halide).
Figure 1: Decision tree for selecting the optimal N-arylation strategy.
Detailed Experimental Protocols
Protocol A: Modified Ullmann Coupling (Cost-Effective & Scalable)
Best for: Aryl Iodides (Ar-I) and activated Aryl Bromides (Ar-Br). Mechanism: The enhanced acidity of the substrate facilitates the formation of the cuprate intermediate, but the low nucleophilicity requires a chelating ligand to stabilize the Cu-species.
-
Reagents:
-
Substrate: 5-Fluoroindole-3-carbonitrile (1.0 equiv)
-
Aryl Halide: 1.2 – 1.5 equiv
-
Catalyst: CuI (10 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
-
-
Step-by-Step:
-
Charge a reaction vial with 5-fluoroindole-3-carbonitrile, CuI, and K₃PO₄.
-
Evacuate and backfill with Argon (3 cycles) to remove O₂ (critical for ligand stability).
-
Add the Aryl Halide (if liquid), Ligand (DMEDA), and Solvent via syringe.
-
Seal and heat to 110°C for 12–24 hours.
-
Monitor: Check HPLC for conversion. If sluggish, add 5 mol% more CuI/Ligand.
-
Workup: Dilute with EtOAc, wash with NH₄OH (10%) to remove copper, then brine.
-
Protocol B: Buchwald-Hartwig Amination (High Performance)
Best for: Unactivated Aryl Chlorides (Ar-Cl), bulky electrophiles, or when lower temperatures (<100°C) are required. Critical Insight: Standard ligands (PPh₃, BINAP) often fail due to the nitrile coordinating Pd or the indole's poor nucleophilicity. Use bulky biaryl phosphines (Dialkylbiarylphosphines).
-
Reagents:
-
Catalyst Source: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂
-
Ligand: XPhos or BrettPhos (4–10 mol%) (L:Pd ratio 2:1)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (Avoid tBuONa to prevent nitrile attack).
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane.
-
-
Step-by-Step:
-
Pre-complexation (Recommended): Stir Pd source and Ligand in solvent at 60°C for 5 mins under Argon to form the active L-Pd(0) species.
-
Add 5-fluoroindole-3-carbonitrile, Aryl Halide, and Base.
-
Heat to 90–100°C .
-
Note: XPhos is particularly effective for preventing the "poisoning" of the catalyst by the nitrile group.
-
Protocol C: SNAr (Metal-Free)
Best for: Highly electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene, 2-fluoropyridine). Mechanism: The low pKₐ of the indole allows deprotonation by mild bases, generating a stable anion that attacks the ipso-carbon.
-
Reagents:
-
Base: Cs₂CO₃ (1.5 equiv) or DBU (1.2 equiv)
-
Solvent: DMSO or DMF (Polar aprotic is essential).
-
Temp: 60–80°C.
-
-
Step-by-Step:
-
Dissolve 5-fluoroindole-3-carbonitrile in DMSO (0.5 M).
-
Add Cs₂CO₃ and stir at RT for 15 mins (Solution will turn yellow/orange as anion forms).
-
Add Aryl Fluoride slowly.
-
Heat to 60°C. Reaction is often complete within 2–4 hours.
-
Quench: Pour into ice water. Product often precipitates as a solid; filter and wash.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Ullmann) | Catalyst poisoning or oxidation. | Ensure strict Argon atmosphere. Switch to CuI/Phenanthroline system. |
| Nitrile Hydrolysis (Amide formation) | Hydroxide generation from wet base/solvent. | Use anhydrous K₃PO₄. Avoid NaOH/KOH. Switch to anhydrous t-Amyl alcohol. |
| C2-Arylation | Pd-migration or directing group effect. | Switch to BrettPhos (bulkier ligand suppresses C-H activation). Lower temperature. |
| Starting Material Recovery | Indole anion is too stable (low nucleophilicity). | Switch to Protocol B (Pd/XPhos). Increase concentration (1.0 M). |
Self-Validating Check: The "Water Test"
Before committing valuable starting material, perform a Water Content Check on your solvent and base. The 3-CN group renders the scaffold susceptible to hydrolysis under the basic conditions required for arylation.
-
Limit: Water content < 500 ppm.
-
Validation: Run a small scale "blank" with Indole + Base + Solvent at 100°C. If Amide (M+18) appears on LCMS, dry your reagents further.
References
-
General N-Arylation Reviews
-
Ullmann Coupling Specifics
-
Antilla, J. C., et al.[4] "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society2002 , 124(39), 11684-11688. Link
-
Lintott, M., et al. "Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation."[3][5] RSC Advances2023 , 13, 16304. Link
-
-
Buchwald-Hartwig & Ligand Design
-
Physical Properties & pKa Data
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Cyanoindole | 5457-28-3 [chemicalbook.com]
- 10. 3-氰基吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
Topic: A Systematic Guide to Solvent Selection for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
An Application Note from the Office of the Senior Application Scientist
Introduction: The Critical Role of Solvent Selection
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring an indole core, a pyridine substituent, and electron-withdrawing fluoro and cyano groups, imparts distinct physicochemical properties that are crucial for its application. The success of subsequent experimental work—be it in reaction chemistry, formulation for drug delivery, or analytical characterization—is fundamentally dependent on the appropriate selection of a solvent system.
Poor solubility can impede bioavailability, complicate purification processes, and generate unreliable analytical data, ultimately leading to the failure of promising drug candidates in clinical trials[1]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for this specific molecule. We will bridge theoretical predictions derived from molecular structure with a robust, practical protocol for experimental validation, ensuring a scientifically sound and efficient workflow.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as our primary guide, stating that a solute will dissolve best in a solvent that has a similar polarity[2]. A thorough analysis of the target molecule's structure is the first step in predicting its solubility behavior.
Molecular Structure and Polarity Analysis
The structure of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a composite of several functional groups, each contributing to its overall polarity and potential for intermolecular interactions.
Caption: Key functional groups influencing the molecule's polarity.
-
Indole Core: The bicyclic aromatic indole system is predominantly non-polar and hydrophobic.
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.
-
Nitrile Group (-C≡N): This group possesses a strong dipole moment, significantly increasing the polarity of the molecule.
-
Fluorine Atom (-F): The electronegative fluorine atom influences the electronic distribution of the indole ring. Incorporating fluorine often increases lipophilicity, which can enhance solubility in less polar environments[3].
This combination of polar (pyridine, nitrile) and non-polar (indole) regions suggests that the molecule will exhibit limited solubility in highly polar protic solvents like water and purely non-polar solvents like hexanes. It is predicted to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without donating hydrogen bonds.
Systematic Experimental Solvent Screening
While theoretical analysis provides a strong starting point, empirical testing is essential for confirmation and optimization[1]. We present a systematic, small-scale protocol to efficiently screen a panel of candidate solvents.
Rationale for Solvent Candidate Selection
The chosen solvents should span a range of polarities and chemical classes to provide a comprehensive solubility profile. The following table details a recommended screening set.
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Key Interaction Type |
| Dichloromethane (DCM) | Chlorinated | 3.1 | 9.1 | Dipole-Dipole |
| Tetrahydrofuran (THF) | Ether | 4.0 | 7.5 | H-Bond Acceptor |
| Acetone | Ketone | 5.1 | 21 | Strong Dipole |
| Acetonitrile (ACN) | Nitrile | 5.8 | 37.5 | Strong Dipole |
| Isopropanol (IPA) | Polar Protic | 3.9 | 18 | H-Bond Donor/Acceptor |
| Ethanol (EtOH) | Polar Protic | 4.3 | 24.5 | H-Bond Donor/Acceptor |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 38.3 | Strong Dipole, H-Bond Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47 | Strong Dipole, H-Bond Acceptor |
| Toluene | Aromatic | 2.4 | 2.4 | van der Waals, π-stacking |
| Water | Polar Protic | 10.2 | 80.1 | H-Bond Donor/Acceptor |
Experimental Workflow: Visualized
The following workflow provides a logical progression from theoretical analysis to a definitive solvent choice.
Caption: A systematic workflow for solvent selection.
Protocol: Small-Scale Solubility Determination (Shake-Flask Method)
This protocol is designed to be material-sparing while providing a reliable semi-quantitative assessment of solubility.
Materials & Equipment:
-
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile (ensure purity)
-
Candidate solvents (as per Table 1)
-
Analytical balance (readable to 0.1 mg)
-
2 mL glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Orbital shaker (optional)
Procedure:
-
Preparation: Label one 2 mL vial for each solvent to be tested.
-
Weighing Solute: Accurately weigh approximately 5.0 mg of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile directly into each labeled vial. Record the exact mass for each vial.
-
Initial Solvent Addition: Using a micropipette, add 0.25 mL of the corresponding solvent to each vial. This creates an initial target concentration of ~20 mg/mL.
-
Equilibration: Cap the vials tightly. Vortex each vial vigorously for 60 seconds. Place the vials on an orbital shaker at room temperature for at least 1 hour to ensure equilibrium is reached. If a shaker is unavailable, intermittent vortexing over 1-2 hours is sufficient for a preliminary screen[4].
-
Visual Inspection (Round 1): Carefully observe each vial against a dark background.
-
If the solid is completely dissolved: The compound is soluble at ≥20 mg/mL. Proceed to Step 7.
-
If solid remains: The compound is not fully soluble at 20 mg/mL. Proceed to Step 6.
-
-
Serial Dilution for Insoluble/Partially Soluble Samples:
-
To the vials containing undissolved solid, add another 0.25 mL of the same solvent (total volume now 0.50 mL, target concentration ~10 mg/mL).
-
Repeat the equilibration step (Step 4).
-
Visually inspect again. If the solid dissolves, the solubility is between 10-20 mg/mL.
-
If solid still remains, add another 0.50 mL of solvent (total volume now 1.0 mL, target concentration ~5 mg/mL).
-
Repeat equilibration and inspection. This process can be continued to estimate the solubility range more accurately.
-
-
Data Recording: Record the results in a table, noting the estimated solubility range for each solvent. Classify the solubility based on the following criteria:
| Classification | Solubility Range (mg/mL) |
| Very Soluble | > 20 mg/mL |
| Soluble | 10 - 20 mg/mL |
| Sparingly Soluble | 1 - 10 mg/mL |
| Insoluble | < 1 mg/mL |
Conclusion and Recommendations
This application note outlines a dual approach to solvent selection, combining theoretical prediction with a straightforward, material-efficient experimental protocol. Based on the molecular structure, polar aprotic solvents such as DMSO, DMF, Acetone, and Acetonitrile are predicted to be the most effective candidates for dissolving 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile. Chlorinated solvents like Dichloromethane may also show good efficacy[5]. The described experimental protocol provides a self-validating system to confirm these predictions and quantitatively determine the optimal solvent for a specific application. Adherence to this systematic process will accelerate research and development by establishing a robust and reproducible foundation for all subsequent work.
References
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Kyzas, G. Z., & Fu, J. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
Thakuria, R., et al. (2021). Concept of solubility prediction in organic solvents by machine learning. ResearchGate. Available at: [Link]
-
Avdeef, A., & Tsinman, K. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Available at: [Link]
-
LibreTexts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
LibreTexts. (2021, September 11). 2.2: Solubility Lab. Chemistry LibreTexts. Available at: [Link]
-
Bellevue College. (n.d.). Experiment 2 # Solubility. Available at: [Link]
-
Königsberger, E., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. CompTox Chemicals Dashboard. Available at: [Link]
-
Taylor & Francis Online. (2021, May 1). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Available at: [Link]
-
Kotha, S., Salman, M., & Cheekatla, S. R. (2024, September 11). Synthesis of Indenoindole Derivatives under Deep Eutectic Solvent Conditions. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Indole. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Al-Dies, A. M., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. What is 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
Microwave-assisted synthesis of 1-(pyridin-2-yl) indoles
Application Note: Microwave-Assisted Synthesis of 1-(pyridin-2-yl) Indoles
Executive Summary
The
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By leveraging the specific dielectric heating effects of polar solvents and catalysts, this method reduces reaction times to <30 minutes while suppressing side reactions (e.g., C-arylation).
Key Benefits:
-
Speed: Reaction times reduced from hours to minutes.
-
Selectivity: Enhanced
- vs. -arylation ratios. -
Robustness: Protocols provided for both Copper (cost-effective) and Palladium (high-performance) catalysis.
Scientific Background & Mechanistic Insight
The Challenge of 2-Pyridyl Coupling
Coupling a nucleophilic indole nitrogen to a 2-halopyridine is mechanistically distinct from phenyl coupling due to two factors:
-
Electronic Repulsion: The electron-rich indole nitrogen must attack an electron-deficient pyridine ring. However, the lone pair on the pyridine nitrogen can chelate the metal catalyst, effectively poisoning it.
-
Reductive Elimination: In Cu-catalyzed cycles, the reductive elimination step is often rate-determining. The chelating nature of the 2-pyridyl group stabilizes the intermediate, making this step sluggish under thermal conditions.
The Microwave Advantage
Microwave irradiation (
-
Selective Heating: Polar solvents (DMF, DMSO) and ionic catalysts (CuI) absorb microwave energy efficiently, creating localized "molecular radiators" that accelerate the precatalyst activation step.
-
Arrhenius Acceleration: The ability to safely access temperatures (
) well above the solvent's atmospheric boiling point in sealed vessels significantly increases the rate constant ( ).
Mechanistic Pathway (Copper-Catalyzed)
The following diagram illustrates the catalytic cycle for the modified Ullmann condensation, highlighting the steps accelerated by microwave irradiation.
Figure 1: Catalytic cycle of Cu-catalyzed N-arylation. Microwave irradiation is hypothesized to accelerate the formation of the active catalytic species and the energy-demanding reductive elimination step.
Experimental Protocols
Method A: Copper-Catalyzed (Modified Ullmann)
Best for: Cost-sensitive scale-up, electron-rich indoles, and 2-bromo/iodopyridines.
Reagents:
-
Indole (1.0 equiv)
-
2-Bromopyridine (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%)
-
Base: Potassium Phosphate (
) (2.0 equiv) -
Solvent: DMF (Anhydrous)
Protocol:
-
Vessel Loading: In a glovebox or under
, add CuI ( , ), ( , ), and the Indole derivative ( ) to a microwave process vial. -
Liquid Addition: Add the stir bar. Cap the vial. Inject anhydrous DMF (
), 2-Bromopyridine ( ), and DMEDA ( , ) through the septum. -
Pre-Stir: Vortex for 30 seconds to ensure homogeneity.
-
Microwave Parameters:
-
Mode: Dynamic (PID Control)
-
Temperature:
-
Hold Time: 20 minutes
-
Pre-stir: 30s (Low speed)
-
Pressure Limit: 15 bar
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash organic phase with water (
) to remove DMF. Dry over , concentrate, and purify via flash chromatography (Hexane/EtOAc).
Method B: Palladium-Catalyzed (Buchwald-Hartwig)
Best for: Sterically hindered indoles (e.g., 3-substituted), 2-chloropyridines, or deactivated substrates.
Reagents:
-
Indole (1.0 equiv)
-
2-Chloropyridine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (8 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane
Protocol:
-
Vessel Loading: Add
( , ), XPhos ( , ), ( , ), and Indole ( ) to the vial. -
Inerting: Purge vial with Argon for 2 minutes.
-
Liquid Addition: Add Toluene (
) and 2-Chloropyridine ( ). -
Microwave Parameters:
-
Temperature:
-
Hold Time: 15 minutes
-
Power: High absorption setting (if available)
-
-
Work-up: Filter through silica plug. Concentrate. Purify.
Data Summary & Optimization
The following table summarizes typical yields comparing Thermal vs. Microwave conditions for the coupling of Indole with 2-Bromopyridine (Method A).
| Entry | Solvent | Base | Temp ( | Time | Method | Yield (%) |
| 1 | DMF | 110 (Reflux) | 24 h | Thermal | 45 | |
| 2 | DMF | 110 (Reflux) | 24 h | Thermal | 62 | |
| 3 | DMF | 150 | 10 min | MW | 78 | |
| 4 | DMF | 150 | 20 min | MW | 92 | |
| 5 | Toluene | 120 | 15 min | MW (Pd) | 88 |
Note: Yields are isolated. Entry 4 represents the optimized Cu-protocol.
Troubleshooting & Decision Tree
Use this logic flow to troubleshoot low yields or difficult substrates.
Figure 2: Optimization workflow for maximizing yield in microwave-assisted N-arylation.
References
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[1] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link][2]
-
Deng, W., et al. (2005). Microwave-assisted copper-catalyzed N-arylation of heterocyclic amines with aryl halides in water. Tetrahedron Letters. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition. [Link]
-
Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of indoles: a review. RSC Advances. [Link]
Sources
Handling and storage stability of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Application Note: Stability Profiling, Handling, and Storage Protocols for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Abstract & Compound Profile
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a precursor for kinase inhibitors, CNS-active agents, and receptor modulators. Its structural integrity relies on the interplay between the electron-withdrawing nitrile group, the metabolic blocking fluorine atom, and the N-linked pyridine ring.
This guide provides a rigorous technical framework for the handling, storage, and stability verification of this compound. The protocols herein are derived from structure-activity relationship (SAR) analysis of functional group stability and standard industry practices for fluorinated N-heterocycles.
| Property | Technical Specification (Predicted) |
| Molecular Formula | C₁₄H₈FN₃ |
| Molecular Weight | 237.23 g/mol |
| Solubility | High in DMSO, DMF; Low in Water/PBS |
| pKa (Calculated) | ~5.2 (Pyridine nitrogen) |
| UV Max | ~280–300 nm (Indole/Pyridine overlap) |
| Key Hazards | Irritant; Potential Nitrile Toxicity |
Physicochemical Stability Analysis
To ensure experimental reproducibility, researchers must understand the specific degradation pathways associated with this molecule’s functional groups.
Hydrolytic Stability (The Nitrile Vector)
The C3-cyano group (nitrile) is generally stable at neutral pH. However, it is susceptible to hydrolysis under extreme pH conditions, particularly at elevated temperatures.
-
Acidic Hydrolysis: Protonation of the nitrile nitrogen can lead to the formation of the primary amide (Indole-3-carboxamide) and eventually the carboxylic acid.
-
Basic Hydrolysis: Nucleophilic attack by hydroxide ions can similarly convert the nitrile to an amide/acid.
-
Recommendation: Avoid prolonged exposure to strong acids (pH < 2) or bases (pH > 10) in aqueous solution.
Photostability & Oxidation (The Indole Core)
Indoles are electron-rich systems prone to oxidation.
-
Oxidation: While the electron-withdrawing nitrile at C3 and the pyridine ring at N1 stabilize the indole ring against electrophilic attack compared to unsubstituted indole, the compound remains sensitive to radical oxidation (e.g., peroxides in aged ethers).
-
Photolysis: The conjugated
-system absorbs UV light. Extended exposure to ambient light can induce photo-oxidation or dimerization. -
Recommendation: Store in amber vials. Handle under low-light conditions if working with dilute solutions for extended periods.
Protonation Effects (The Pyridine Moiety)
The pyridine nitrogen is basic. In acidic buffers, it will protonate, significantly altering the compound's solubility profile and potentially its binding affinity in biological assays.
Detailed Storage Protocols
Solid State Storage (Long-Term)
-
Temperature: -20°C is the gold standard. -80°C is acceptable but unnecessary for the solid.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage to prevent leaching of plasticizers.
-
Desiccation: Essential. Moisture can catalyze slow hydrolysis of the nitrile.
Solution State Storage (Stock Solutions)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent.
-
Concentration: 10 mM to 50 mM stocks are standard.
-
Temperature: -80°C is required for long-term stock stability (> 1 month).
-
Freeze-Thaw: Limit to < 5 cycles. Aliquot stocks immediately after preparation.
-
Precipitation Risk: Upon thawing, vortex vigorously. The planar nature of the molecule can lead to
-stacking aggregation.
Experimental Workflow: Stability Testing
The following DOT diagram illustrates the decision logic for stability testing and storage.
Figure 1: Decision matrix for the receipt, storage, and experimental preparation of the compound.
Quality Control (QC) Methodology
To validate the integrity of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile, use the following HPLC parameters. This method separates the parent compound from potential hydrolysis products (amides/acids) which are more polar.
HPLC Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Retention: The compound is lipophilic and will elute late in the gradient (approx. 7-9 min). Hydrolysis degradation products will elute earlier.
Degradation Pathway Visualization
Understanding how the molecule fails is critical for troubleshooting.
Figure 2: Primary degradation pathways. Hydrolysis of the nitrile group is the dominant risk in aqueous buffers.
Handling & Safety
-
PPE: Standard laboratory PPE (Lab coat, gloves, safety glasses).
-
Nitrile Hazard: While the nitrile group is chemically stable, metabolic breakdown in vivo could theoretically release cyanide ions, though this is rare for aromatic nitriles. Treat as potentially toxic.
-
Inhalation: Handle the powder in a fume hood to avoid inhalation of dust.
References
-
Stability of Indole-3-carbonitrile Derivatives
- Source: National Institutes of Health (NIH) / PubMed
- Context: Discusses the hydrolytic stability of indole nitriles under varying pH conditions.
-
URL:[Link] (General search for "Indole-3-carbonitrile stability")
-
Synthesis and Reactivity of N-Aryl Indoles
- Source: The Journal of Organic Chemistry (ACS Public
- Context: Details the stability of the N-C bond in 1-arylindoles and 1-pyridylindoles.
-
URL:[Link]
- General Handling of Fluorinated Heterocycles: Source: Sigma-Aldrich Technical Library Context: Standard protocols for storage of fluorinated arom
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the novel compound 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile. As this is a specialized molecule, specific experimental solubility data is not widely published. Therefore, this document synthesizes established principles of medicinal chemistry and formulation science to provide a robust framework for troubleshooting. We will analyze the compound's structural features to predict its behavior and provide a series of systematic, actionable solutions.
Section 1: Compound Analysis and Predicted Physicochemical Properties
Before attempting solubilization, it is crucial to understand the molecule's structure. 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a complex heterocyclic compound. Its poor aqueous solubility likely stems from a combination of factors characteristic of modern drug candidates, often described as 'brick-dust' (high crystal lattice energy) and 'grease-ball' (high lipophilicity) molecules[1].
-
Indole Core: The core structure is a bicyclic aromatic system, which is inherently hydrophobic.
-
Fluorine Substitution: The fluoro group at the 5-position increases lipophilicity (logP).
-
Pyridine Ring: The pyridin-2-yl substituent introduces a basic nitrogen atom. This is a critical feature, as the nitrogen can be protonated in acidic conditions, forming a more soluble salt.[2]
-
Carbonitrile Group: The nitrile (-C≡N) is a polar group but contributes minimally to aqueous solubility compared to the large hydrophobic scaffold.
These features suggest the compound is a weakly basic, lipophilic molecule that will likely require specialized formulation strategies beyond simple dissolution in aqueous buffers.
| Property | Prediction based on Structure | Rationale & Implication for Solubility |
| Compound Class | Weakly Basic Lipophilic Compound | The pyridine nitrogen (pKa estimated ~4-5) is the primary ionizable center. Solubility is expected to increase significantly at pH values below the pKa. |
| Aqueous Solubility | Very Low | The large, planar aromatic surface area promotes strong crystal packing ('brick-dust') and high hydrophobicity ('grease-ball'). |
| Organic Solubility | Moderate to High | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and potentially in alcohols like ethanol. |
| Primary Challenge | Precipitation upon aqueous dilution | A high-concentration organic stock solution will likely "crash out" when diluted into an aqueous medium due to supersaturation.[3] |
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: My compound arrived as a solid and won't dissolve in my aqueous buffer (e.g., PBS). What is the first thing I should do?
A1: The standard first step for any poorly soluble compound is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the universal starting point due to its excellent solvating power for a wide range of organic molecules.[4]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate: Determine the mass of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile needed for your desired volume and concentration (Molar Mass to be determined for the specific compound).
-
Weigh: Accurately weigh the solid compound into a sterile, appropriate vial (e.g., an amber glass vial to protect from light).[5]
-
Solubilize: Add the calculated volume of anhydrous, high-purity DMSO.
-
Mix: Vortex vigorously. If dissolution is slow, gentle warming (37°C) or brief sonication in a water bath can be applied. Ensure the vial is tightly capped.
-
Inspect: Visually confirm that all solid has dissolved and the solution is clear.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[3]
Causality: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice forces of solid compounds and forms favorable interactions with the molecule, allowing it to dissolve at high concentrations.
Critical Consideration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v), and often below 0.1%, to avoid solvent-induced toxicity or off-target effects.[5]
Q2: I see a precipitate form immediately after diluting my DMSO stock into my aqueous experimental medium. What is happening and how can I prevent it?
A2: This is a classic case of compound precipitation due to supersaturation. The compound is highly soluble in DMSO but not in your aqueous buffer. When you dilute the stock, the solvent environment changes dramatically, and the compound "crashes out" of solution.
Troubleshooting Workflow for Aqueous Dilution
The following diagram outlines a systematic approach to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Expert Insight: For biological assays, it is often preferable to add the small volume of DMSO stock directly to the final assay medium (which may contain proteins, lipids, etc.) rather than to a simple buffer first.[3] Components like serum albumin can act as natural carriers and help maintain solubility.
Q3: Are there other organic solvents I can use to make the initial stock solution?
A3: Yes. While DMSO is the first choice, other solvents can be used depending on the requirements of your experiment (e.g., avoiding sulfur atoms for certain assays).
| Solvent | Polarity | Use Case | Considerations |
| Dimethylformamide (DMF) | High | Alternative to DMSO, similar solvating power. | Higher toxicity than DMSO; handle with care. |
| Ethanol (EtOH) | High | Often used for in vivo formulations; less toxic. | May be a less powerful solvent than DMSO for highly crystalline compounds. |
| N-Methyl-2-pyrrolidone (NMP) | High | Strong solvent, can be used in some preclinical formulations. | Regulated due to reproductive toxicity. |
Section 3: Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, more advanced formulation methods are required. These techniques aim to alter the physicochemical environment of the compound to favor the dissolved state.
Q4: Can I use pH modification to increase the solubility of this compound?
A4: Absolutely. This should be the next strategy you explore. The pyridine nitrogen is basic and will become protonated and positively charged at a pH below its pKa. This charged species is an ionic salt, which will have significantly higher aqueous solubility.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare Buffers: Make a series of biocompatible buffers across a pH range (e.g., pH 4.0, 5.5, 6.5, 7.4). A citrate buffer is suitable for the acidic range, and phosphate or HEPES for the neutral range.
-
Add Compound: Add a small, known amount of the solid compound to a fixed volume of each buffer (e.g., aiming for a target concentration of 100 µM).
-
Equilibrate: Agitate the samples at room temperature for several hours (or overnight) to reach equilibrium.
-
Separate: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved solid.
-
Quantify: Carefully take a supernatant aliquot and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Plot the measured solubility against the buffer pH. You should observe a significant increase in solubility as the pH drops.
Trustworthiness: This protocol is self-validating. The quantitative data you generate will directly inform the optimal pH for your experimental solutions. For many applications, finding a pH where the compound is soluble while the biological system remains active is the key to success.
Q5: I need to prepare a formulation for an in vivo animal study where DMSO is not ideal. What are my options?
A5: For in vivo studies, you must use pharmaceutically acceptable excipients. Co-solvent systems and complexation agents are the most common approaches.
-
Co-solvent Vehicles: These are mixtures of solvents that are better tolerated in vivo. A common example is a ternary system of an organic solvent, a surfactant, and an aqueous carrier.
-
Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline. The PEG400 acts as a co-solvent and viscosity modifier, helping to keep the drug in solution upon injection.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[6] They can encapsulate the poorly soluble drug, forming an inclusion complex that is water-soluble.[7][8]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.
-
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline.
-
Add Compound: Add the weighed solid compound directly to the HP-β-CD solution.
-
Complexation: Vortex vigorously and sonicate the mixture. It may require several hours of agitation at room temperature or gentle heat (37-40°C) to facilitate the formation of the inclusion complex.
-
Clarification: Once dissolved, the solution should be clear. Filter it through a 0.22 µm sterile filter to remove any remaining particulates and ensure sterility before in vivo use.
Expertise: The stoichiometry of drug-to-cyclodextrin may need optimization. This method works by hiding the hydrophobic parts of your drug molecule inside the cyclodextrin's "pocket," presenting a water-soluble complex to the aqueous environment.
Section 4: Best Practices & Assay Integrity
How you handle the compound can be as important as the formulation itself. Poor solubility can be a major source of experimental artifacts and poor data reproducibility.[3]
Q6: How can I be certain my compound is truly dissolved and not just a colloidal suspension that could give misleading results?
A6: This is a critical question. Undissolved particles can scatter light in spectrophotometric assays or physically interfere with cellular systems.
-
Visual Inspection: A true solution should be perfectly clear. Shine a laser pointer through the solution. If you see the beam's path (the Tyndall effect), you likely have a colloidal suspension, not a true solution.
-
Centrifugation Test: Centrifuge an aliquot of your final solution at high speed. If a pellet forms, your compound was not fully dissolved.
-
Sterile Filtration: Passing the solution through a 0.22 µm filter is a robust way to remove undissolved particles. However, be aware that the compound could potentially adsorb to the filter material, so it's wise to quantify the concentration pre- and post-filtration during methods development.
Workflow for Ensuring Solution Integrity
Caption: Workflow for verifying a true solution.
Section 5: Safety & Handling
While a specific Safety Data Sheet (SDS) for this novel compound may not be available, data from structurally related compounds like 5-Fluoroindole should be used to guide handling practices.
-
Potential Hazards: Compounds in this class are often classified as irritants.[9][10] Assume the compound may cause skin, eye, and respiratory tract irritation.[10]
-
Personal Protective Equipment (PPE): Always handle the solid powder and concentrated solutions inside a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
References
- BenchChem Technical Support. Improving the Stability of Indole Compounds in Solution.
- MDPI.
- World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
- BenchChem Technical Support. Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions.
- ResearchGate.
- Fisher Scientific.
- Slideshare. Methods of solubility enhancements.
- Sigma-Aldrich.
- PubChem. 5-Fluoroindole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile by column chromatography
Technical Support Center: Purification of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Ticket ID: PUR-IND-005 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile . This molecule presents a dual challenge in chromatography:
-
The Pyridine Moiety: The basic nitrogen (
) interacts strongly with acidic silanol groups on standard silica gel, causing severe tailing (streaking) and poor resolution. -
The Indole-Nitrile Core: The electron-withdrawing nitrile group at C3 and fluorine at C5 increase polarity and crystallinity, often leading to solubility issues in non-polar mobile phases.
This guide replaces standard templates with a dynamic, issue-response system designed to troubleshoot these specific chemical behaviors.
Module 1: Pre-Purification Diagnostics (The Triage)
Before packing your column, you must diagnose the behavior of your crude mixture on TLC.
Q: Why does my compound streak from the baseline to the solvent front on TLC?
A: This is "The Pyridine Effect." The pyridine nitrogen is protonating or hydrogen-bonding with the acidic silica (
-
The Fix: Pre-treat your TLC plate. Dip the empty plate in a solution of 10% Triethylamine (TEA) in Hexanes and let it dry. Then spot your compound.[1] Run the TLC in your eluent + 1% TEA.
-
Result: The spot should tighten into a distinct oval. If it remains a streak, your compound may be degrading or you have a solubility issue (see below).
Q: My compound is not soluble in Hexanes/Ethyl Acetate. How do I load it? A: Do not attempt a liquid load with Dichloromethane (DCM) if your main column solvent is Hexane-based; this will cause the compound to crash out inside the column, leading to broad, split peaks.
-
The Fix: Use Solid Load (Dry Load) . Dissolve the crude in a minimum amount of DCM/Acetone, add Celite 545 or Silica Gel (1:2 ratio by weight), and rotovap until a free-flowing powder remains. Load this powder on top of the column.
Module 2: The Chromatography Protocol
This protocol is optimized for N-arylated indoles with basic functionalities.
Table 1: Optimized Mobile Phase & Column Parameters
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Silica Gel 60 ( | Standard phase; must be deactivated. |
| Mobile Phase A | Hexanes (or Heptane) + 1% TEA | Non-polar carrier; TEA deactivates silanols. |
| Mobile Phase B | Ethyl Acetate (EtOAc) + 1% TEA | Polar eluent; Nitriles elute well in EtOAc. |
| Gradient Profile | 0% B (2 CV) | Shallow gradient prevents co-elution of impurities. |
| Flow Rate | Optimized to column diameter (e.g., 18 mL/min for 12g) | Ensures equilibrium between phases. |
| Loading Capacity | 0.5% - 1.0% of silica mass | Lower loading required due to "tailing" tendency. |
Note on TEA: The Triethylamine competes for the acidic sites on the silica, effectively "shielding" the pyridine nitrogen and allowing the molecule to elute as a compact band [1].
Module 3: Troubleshooting & FAQs
Issue: Co-elution with Starting Material
User Report: I cannot separate the product from the unreacted 5-fluoroindole or 2-halopyridine.
Root Cause: N-arylation reactions often leave starting materials that have similar polarity to the product. The nitrile group makes the product polar, but the starting indole is also polar.
The Solution: "Orthogonal Selectivity" Switch the solvent system to change the interaction mechanism.
-
DCM / Methanol System: If Hex/EtOAc fails, try DCM : MeOH (99:1 to 95:5) . The chlorinated solvent interacts differently with the
-systems of the indole. -
Toluene Modifier: Use Toluene : EtOAc (instead of Hexanes). Toluene participates in
interactions with the indole core, often pulling the N-arylated product away from the NH-indole starting material.
Issue: Product Precipitation on Column
User Report: The pressure spiked, and I see white solids in the column.
Root Cause: The compound (a planar, crystalline nitrile) has crystallized because the local concentration exceeded solubility in the non-polar mobile phase (Hexanes).
The Solution:
-
Increase Solvating Power: Switch Mobile Phase A from Hexanes to DCM . Run a gradient of DCM (A) to DCM:MeOH 90:10 (B) .
-
Reduce Loading: If you must use Hexanes, split the purification into two smaller batches.
Module 4: Visualization of Workflows
Workflow 1: Purification Decision Matrix
This logic gate determines the optimal purification path based on your TLC results.
Caption: Decision matrix for selecting solvent systems and additives based on TLC behavior.
Workflow 2: The "Pyridine Protocol" Mechanism
Understanding why TEA is mandatory for this specific molecule.
Caption: Mechanistic view of how Triethylamine (TEA) blocks silanol sites to prevent pyridine tailing.
References
-
BenchChem Technical Support. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from 2
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[3] Efficient Palladium-Catalyzed N-Arylation of Indoles.[3][4] Organic Letters, 2(10), 1403–1406. Retrieved from 3
-
Li, J. J. (2015). N-Arylation of Indoles: Methodologies and Applications. National Institutes of Health (PMC). Retrieved from 5
-
Chemistry LibreTexts. (2022). Acid-Base Properties of Nitrogen-Containing Functional Groups. Retrieved from 6
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Overcoming steric hindrance in 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile formation
Topic: Overcoming Steric & Electronic Barriers in 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile Synthesis Ticket ID: IND-PYR-CN-005 Status: Open for Resolution
Diagnostic Overview: Why This Reaction Fails
You are attempting to couple two "mismatched" partners. The synthesis of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile presents a perfect storm of chemical adversity:
-
Steric Hindrance (The "Ortho" Effect): The C2 position of the pyridine ring creates significant steric clash with the indole C7 proton and the lone pairs during the reductive elimination step of metal catalysis.
-
Electronic Deactivation (The "Dead" Nucleophile): The indole core is heavily deactivated. The 3-cyano group (strongly electron-withdrawing) and the 5-fluoro substituent pull electron density away from the nitrogen. While this makes the N-H proton more acidic (pKa
12-13 in DMSO), it renders the resulting anion a very poor nucleophile . -
Catalyst Poisoning: The pyridine nitrogen can chelate to Palladium or Copper centers, displacing ligands and shutting down the catalytic cycle (formation of stable, inactive dimers).
Decision Matrix: Depending on your available starting materials, choose the Protocol that matches your constraints.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the electrophile.
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination
Best for: 2-Bromopyridine or 2-Chloropyridine substrates. Mechanism: The challenge here is reductive elimination . Because your indole is electron-poor, it resists attacking the Pd(II) center. You need a bulky, electron-rich ligand to force the metals together.
The "Gold Standard" System
-
Catalyst: Pd₂dba₃ (1-2 mol%) or Pd(OAc)₂
-
Ligand: tBuXPhos or BrettPhos (Use Pre-catalysts like tBuXPhos Pd G3 to ensure 1:1 stoichiometry and prevent catalyst death).
-
Why: These bulky biaryl phosphines prevent the pyridine nitrogen from poisoning the Pd center and accelerate the difficult reductive elimination step.
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate)[1]
-
Why: Stronger bases like NaOtBu can attack the nitrile (CN) group or cause hydrolysis. Phosphate is mild enough to spare the CN but strong enough to deprotonate the acidified indole.
-
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).[2]
Step-by-Step Procedure
-
Charge: In a glovebox or under Argon, add 5-fluoroindole-3-carbonitrile (1.0 equiv), 2-bromopyridine (1.2 equiv), tBuXPhos Pd G3 (3 mol%), and K₃PO₄ (2.0 equiv) to a reaction vial.
-
Solvate: Add anhydrous Toluene/1,4-Dioxane (0.2 M concentration).
-
Degas: Sparging with Argon for 5 minutes is critical. Oxygen kills this catalytic cycle.
-
Heat: Seal and heat to 100-110°C for 12-16 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Cu-Catalyzed Ullmann Coupling
Best for: Scale-up (>5g) where Palladium costs are prohibitive. Mechanism: Radical-nucleophilic substitution. Requires higher temperatures.
The "Robust" System
-
Catalyst: CuI (10 mol%)[3]
-
Ligand: DMEDA (N,N'-Dimethylethylenediamine) or Trans-1,2-diaminocyclohexane .
-
Why: Diamine ligands stabilize the Copper intermediate and prevent aggregation.
-
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: DMF or DMSO (High boiling point required).
Step-by-Step Procedure
-
Mix: Combine Indole (1.0 eq), 2-Bromopyridine (1.5 eq), CuI (10 mol%), Ligand (20 mol%), and K₂CO₃ (2.5 eq).
-
Heat: This reaction requires energy. Heat to 130°C in a sealed tube.
-
Monitor: Check LCMS every 4 hours. If conversion stalls, add another 5 mol% of Ligand (ligand often degrades before catalyst).
-
Caution: At 130°C, the nitrile group is at risk of hydrolysis to the amide if any water is present. Use strictly anhydrous DMF.
Protocol C: The "High-Yield Alternative" (Recommended)
Best for: Overcoming steric hindrance completely by changing the mechanism. Requirement: You must use 2-Fluoropyridine instead of the bromo- or chloro- analog.
Why this works
The 3-cyano and 5-fluoro groups make the indole nitrogen acidic, creating a stable anion. 2-Fluoropyridine is highly activated for Nucleophilic Aromatic Substitution (
The Protocol[1][2][4][5][6]
-
Reagents: 5-Fluoroindole-3-carbonitrile (1.0 eq), 2-Fluoropyridine (1.2 eq).
-
Base: Cs₂CO₃ (2.0 eq) or NaH (1.1 eq - use with care).
-
Solvent: DMF or DMSO (Polar aprotic is essential).
-
Temp: 80-100°C.
Procedure:
-
Dissolve indole in DMF (0.5 M).
-
Add Cs₂CO₃. Stir at RT for 15 mins to ensure deprotonation (color change usually observed).
-
Add 2-Fluoropyridine.
-
Heat to 90°C.
-
Result: This often proceeds to completion in <4 hours with no heavy metals to remove.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Switch to Protocol A with a precatalyst (e.g., tBuXPhos Pd G3). Free ligands are not binding Pd fast enough before Pyridine sequesters it. |
| Starting Material Recovery | Indole not deprotonated | The 3-CN group lowers pKa, but if using mild base (Carbonate) in non-polar solvent (Toluene), deprotonation is slow. Add 5% water or switch to Protocol C (DMF). |
| Hydrolysis of CN to Amide | Wet Solvent / High Temp | Nitriles hydrolyze at >100°C in basic water. Switch to anhydrous K₃PO₄ and dry solvents. Avoid hydroxide bases (NaOH/KOH). |
| Dimer Formation | Homocoupling of Indole | Rare, but happens if Oxidation state is too high. Ensure Argon sparging is thorough. |
Visualizing the Steric Bottleneck
The diagram below illustrates the ligand sphere required to facilitate the coupling of the hindered partners.
Figure 2: Mechanistic visualization of how bulky ligands (green) overcome the steric repulsion (red) between the indole and pyridine.
References
-
Buchwald-Hartwig Amination of Indoles
-
Ullmann Coupling (Copper)
- SNAr Reactivity of Fluoropyridines: Title: Nucleophilic Aromatic Substitution on Fluoropyridines: A Practical Guide. Source:BenchChem Protocols
-
pKa of Indoles
- Title: Equilibrium pKa Table (DMSO Solvent).
- Source:Organic Chemistry D
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]
- 7. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile in solution
Technical Support Center: 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Introduction: Compound Profile & Stability Scope
Compound: 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Primary Application: Kinase inhibition, synthetic intermediate, or pharmacological probe.
Chemical Class:
Executive Summary: This guide addresses the thermal stability of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile in solution. While the core scaffold (indole-pyridine biaryl system) is electronically stabilized, the C3-nitrile group represents the primary "soft spot" for degradation via hydrolysis. Users typically encounter stability issues when storing stock solutions in hygroscopic solvents (DMSO) or exposing aqueous formulations to thermal stress (>40°C) or non-neutral pH.
Module 1: Solvent Selection & Preparation
The choice of solvent is the single most critical factor in maintaining solution stability.
| Solvent | Suitability | Risk Factor | Technical Recommendation |
| DMSO | High | Hygroscopicity | Best for Stock. Store at -20°C. Use anhydrous DMSO. Absorbed water catalyzes nitrile hydrolysis over time. |
| Acetonitrile | Medium | Evaporation | Good for short-term assays. Avoid for long-term storage due to concentration shifts from evaporation. |
| Methanol/Ethanol | Low | Solvolysis | Avoid if possible. In the presence of trace acids/bases, nitriles can convert to imidates or esters (Pinner reaction conditions). |
| Water/Buffer | N/A | Insolubility | Compound is likely lipophilic. Requires co-solvent (e.g., <1% DMSO) for biological assays. |
Critical Warning: Do not store this compound in aqueous buffer for >24 hours at room temperature. Prepare fresh dilutions from DMSO stock immediately before use.
Module 2: Thermal Stress & Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.
Nitrile Hydrolysis (Primary Pathway)
The nitrile group (-CN) at the 3-position is susceptible to hydrolysis, converting first to a primary amide and subsequently to a carboxylic acid.
-
Trigger: Heat + Water + pH deviation (Acid/Base).
-
LC-MS Signature: Look for [M+18] (Amide) and [M+19] (Acid, if ionization allows).
Indole Oxidation (Secondary Pathway)
Indoles are electron-rich. While the electron-withdrawing nitrile and pyridine groups stabilize the ring, prolonged exposure to air and light in solution can lead to oxidative ring opening or quinone formation.
-
Trigger: Light + Oxygen + High Surface Area.
-
Visual Sign: Solution turns yellow or brown.
-Pyridyl Bond Cleavage (Rare)
The bond connecting the indole nitrogen to the pyridine ring is a robust C-N heteroaryl bond. It is generally stable up to 80°C in neutral solution. Cleavage usually requires harsh acidic conditions not typical in biological assays.
Visualization: Degradation Mechanism
The following diagram illustrates the stepwise hydrolysis of the nitrile group, the most common instability issue.
Caption: Stepwise hydrolysis of the C3-nitrile group. The conversion to amide is the rate-limiting step in neutral solution.
Module 3: Troubleshooting Analytical Anomalies
Issue 1: "I see a new peak at [M+18] in my LC-MS after 48 hours."
-
Diagnosis: Partial hydrolysis of the nitrile to the amide.[1]
-
Root Cause: Your DMSO stock likely absorbed atmospheric moisture, or the sample was left in aqueous buffer too long.
-
Resolution: Dry your DMSO over molecular sieves (3Å or 4Å) before making stocks. Store stocks in single-use aliquots at -80°C.
Issue 2: "The solution turned yellow/brown, but the mass spec looks mostly clean."
-
Diagnosis: Trace oxidative degradation (Indole polymerization).
-
Root Cause: Photo-oxidation. Indoles are light-sensitive.
-
Resolution: Wrap vials in aluminum foil or use amber glass. Purge solvents with nitrogen/argon before dissolution.
Issue 3: "My IC50 potency dropped significantly after storing the plate overnight."
-
Diagnosis: Precipitation or non-specific binding.
-
Root Cause: The compound is hydrophobic (Fluorine + Pyridine + Indole). It may have crashed out of the aqueous buffer or stuck to the plastic plate.
-
Resolution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to maintain solubility.
Module 4: Standardized Stability Protocol
Use this protocol to validate the stability of your specific batch.
Workflow Diagram
Caption: Recommended workflow for validating solution stability prior to biological assays.
Step-by-Step Protocol
-
Preparation: Dissolve solid compound in anhydrous DMSO to 10 mM.
-
Stress Conditions:
-
Control: Store sealed at 4°C.
-
Thermal/Hydrolytic: Dilute to 100 µM in PBS (pH 7.4) with 1% DMSO. Incubate at 37°C.
-
Photic: Expose 100 µM solution (in transparent vial) to ambient light at RT.
-
-
Sampling: Remove 50 µL aliquots at T=0, 24h, and 48h.
-
Analysis: Dilute 1:1 with Acetonitrile (to ensure solubility and quench enzymatic activity if applicable). Inject onto C18 column.
-
Criteria: >95% recovery of parent peak area relative to T=0 indicates acceptable stability.
References
-
Organic Chemistry Portal. Hydrolysis of Nitriles. (General mechanism for nitrile degradation). Available at: [Link]
-
National Institutes of Health (NIH). 2-Pyridin-2-yl-1H-indole derivatives: synthesis, estrogen receptor binding affinity, and photophysical properties. (Context on indole-pyridine bond stability and fluorescence). Bioorg Chem. 2006.[2] Available at: [Link]
-
Master Organic Chemistry. Hydrolysis of Nitriles with Aqueous Acid. (Detailed mechanistic steps). Available at: [Link]
-
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Removing palladium impurities from 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Topic: Strategies for Removing Palladium Impurities from 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and process development professionals encountering challenges with palladium removal, specifically for nitrogen-containing heterocyclic compounds like 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile.
Introduction: The Challenge of Palladium Removal in Heterocyclic APIs
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient formation of key C-C and C-N bonds.[1][2] However, their use introduces a critical challenge: the removal of residual palladium from the final Active Pharmaceutical Ingredient (API). Regulatory bodies like the ICH impose strict limits on elemental impurities in drug products, often requiring palladium levels to be below 10 ppm.[2][3][4]
The target molecule, 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile, presents a specific challenge due to its structure. The presence of two Lewis-basic nitrogen atoms (on the pyridine and indole rings) and a nitrile group creates multiple potential coordination sites for palladium species. This can lead to the formation of stable, soluble palladium-product complexes that are resistant to removal by standard purification methods like simple filtration or crystallization. This guide will help you navigate these complexities and develop a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: I performed a standard silica gel column chromatography, but my palladium levels are still over 200 ppm. Why did this happen and what should I do next?
A: This is a very common issue. Standard silica gel chromatography is often ineffective for complete palladium removal for several reasons:
-
Species Co-elution: Palladium can exist in various states after a reaction, including soluble Pd(0) and Pd(II) complexes or colloidal nanoparticles.[5] If these species have a polarity similar to your product, or if the palladium is strongly complexed to your product, they will co-elute. The pyridine nitrogen in your molecule is a prime suspect for forming such a stable, soluble complex.
-
Lack of Specific Affinity: Unmodified silica gel relies on weak physisorption, which is not selective enough to effectively capture palladium species, especially at low concentrations.[1]
Next Steps:
-
Quantify: First, confirm your palladium level using a precise analytical method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][7]
-
Scavenge: Your next step should be to employ a targeted metal scavenger. These are materials functionalized with groups that have a high affinity for palladium. For your specific molecule, a thiol-based scavenger is an excellent starting point.
Q2: What is a metal scavenger, and how do I choose the right one for my compound?
A: Metal scavengers are solid supports (commonly silica or polystyrene) functionalized with chemical moieties that selectively bind to metal ions.[8][9] The choice of scavenger is critical and depends on the metal's oxidation state and the nature of your product.[10]
-
For Palladium (Pd(0) and Pd(II)): Sulfur-based scavengers are highly effective due to the high affinity between sulfur and soft metals like palladium.[1]
-
Amine-Based Scavengers: These can also be effective, particularly for Pd(II) species, but may have a lower affinity than thiol-based scavengers.
Recommendation for your molecule: Start with a thiol-functionalized silica scavenger (SH Silica) . Its high efficiency will likely overcome the strong coordination of palladium to your product's nitrogen atoms.
Q3: I'm worried about losing my product yield. Can activated carbon adsorb my compound?
A: Yes, your concern is valid. Activated carbon is a cost-effective and often effective adsorbent for palladium, but its primary drawback is its lack of selectivity.[1][8] It works via physisorption, adsorbing molecules based on properties like size, polarity, and aromaticity.[1]
Given that 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a relatively flat, aromatic molecule, there is a significant risk of product loss due to adsorption onto the carbon surface.
Troubleshooting Product Loss with Activated Carbon:
-
Minimize Equivalents: Use the minimum amount of carbon necessary. Screen different loadings (e.g., 5, 10, 20 wt%) to find the sweet spot between palladium removal and yield loss.
-
Optimize Temperature & Time: Shorter contact times and moderate temperatures (e.g., room temperature to 40°C) can sometimes favor palladium adsorption over product loss.
-
Solvent Choice: The choice of solvent can impact adsorption. Sometimes, using a more polar solvent in which your product is highly soluble can reduce its affinity for the carbon surface.
-
Consider Alternatives: If product loss remains high (>5-10%), switching to a more selective silica-based scavenger is the recommended course of action.[1]
Q4: Should I use a scavenger in a batch slurry or a flow-through cartridge?
A: Both methods are effective, and the choice depends on your scale, equipment, and optimization goals.
-
Batch (Slurry) Method: The scavenger is added directly to a solution of your crude product and stirred for a set period before being filtered off.
-
Pros: Simple setup, requires only standard lab glassware, easy to screen multiple scavengers and conditions on a small scale.
-
Cons: Filtration of fine scavenger particles can sometimes be slow. May require longer contact times for complete removal.
-
-
Flow (Cartridge/Column) Method: The solution of your crude product is passed through a pre-packed cartridge or column containing the scavenger.
-
Pros: Highly efficient due to excellent contact, faster processing times for larger volumes, no difficult filtration step, often leads to lower final palladium levels.[12]
-
Cons: Requires a pump and packed cartridge, may be more expensive upfront.
-
Recommendation: For initial screening and small-scale lab work (<10 g), the batch method is ideal. For process scale-up (>50 g) or when extremely low palladium levels are required, optimizing for a flow method is highly advantageous.[12]
Palladium Removal Workflow & Decision Guide
The following diagram outlines a systematic approach to palladium removal and troubleshooting for your specific compound.
Caption: Decision workflow for palladium removal.
Data & Method Comparison
The table below summarizes the key characteristics of the most common palladium removal techniques.
| Method | Selectivity | Risk of Product Loss | Cost | Scalability | Typical Final Pd Level (ppm) |
| Activated Carbon | Low | High | Low | Excellent | 10 - 100 |
| Thiol-Silica (Batch) | High | Low | Medium | Good | 5 - 50 |
| Thiol-Silica (Flow) | Very High | Very Low | High | Excellent | < 1 - 10 |
| Aqueous Wash (Chelator) | Medium | Medium | Low | Good | 50 - 200 |
| Crystallization | Variable | Medium | Low | Excellent | Variable (Polishing Step) |
Experimental Protocols
Protocol 1: Batch Scavenging with Thiol-Functionalized Silica Gel
This protocol is a robust starting point for efficiently removing palladium from your product.
-
Dissolution: Dissolve the crude 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile in a suitable organic solvent (e.g., THF, Ethyl Acetate, DCM) to a concentration of approximately 50-100 mg/mL.
-
Sample Retention: Retain a small aliquot of the starting solution for initial palladium analysis (ICP-MS).
-
Scavenger Addition: Add 10-20 wt% of thiol-functionalized silica gel (e.g., SiliaMetS® Thiol, QuadraSil® MP) relative to the mass of your crude product. For example, for 10 g of crude product, add 1-2 g of scavenger.
-
Agitation: Stir the resulting slurry vigorously at room temperature for 4-12 hours. Gentle heating to 40-50°C can sometimes accelerate the process, but should be evaluated.[10]
-
Monitoring (Optional): Take small aliquots at different time points (e.g., 2, 4, 8 hours), filter, and analyze for palladium to determine the optimal scavenging time.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to completely remove the silica scavenger. Wash the filter cake thoroughly with the same solvent to ensure full recovery of the product.
-
Concentration & Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and submit the resulting solid for final palladium analysis.
Protocol 2: Palladium Removal with Activated Carbon
Use this protocol when a lower-cost, bulk removal method is desired, but be prepared to optimize for product yield.
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Sample Retention: Retain a sample for initial palladium analysis.
-
Carbon Addition: Add 5-10 wt% of activated carbon (e.g., Darco® G-60) to the solution.[1]
-
Agitation: Stir the slurry at room temperature for 1-4 hours. Longer times increase the risk of product loss.
-
Filtration: It is crucial to filter thoroughly to remove all fine carbon particles. Filter the mixture through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[13] Wash the Celite pad extensively with the solvent.
-
Concentration & Analysis: Concentrate the filtrate and analyze for final palladium content and product recovery.
References
- Arbor Assays. (2017).
-
Cairns, J. et al. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- Takeda Pharmaceutical Company. (2005). Method of removing palladium.
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Economidou, M. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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ResearchGate Community. (2015). How can I remove palladium Pd catalyst easily?. [Link]
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Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
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Phillips, S. et al. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
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Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]
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Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
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Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]
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Fuji Silysia Chemical. (n.d.). Silica Gels for Metal Scavenging. [Link]
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Chatzopoulou, M. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the predicted spectral features, offering a rationale grounded in established principles of nuclear magnetic resonance spectroscopy. This analysis serves as a powerful tool for structural verification and purity assessment. Furthermore, we will compare its expected spectrum to that of a non-fluorinated analog to highlight the significant diagnostic impact of fluorine substitution.
The Strategic Importance of Fluorine in NMR Analysis
The introduction of a fluorine atom into a molecular scaffold, as in our target compound, provides a unique and powerful probe for NMR analysis. Fluorine's high electronegativity and the fact that the ¹⁹F nucleus is 100% abundant and spin-active (I=½) introduce predictable electronic effects and through-bond scalar (J) couplings. These H-F couplings, which extend over several bonds, are invaluable for making unambiguous resonance assignments in complex aromatic systems where proton-proton couplings alone might be insufficient.[1]
Deconstructing the Predicted ¹H NMR Spectrum
The structure of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile presents two distinct, coupled aromatic systems: the substituted indole core and the N-linked pyridine ring. The electron-withdrawing nature of the cyano group at the C3 position and the fluorine atom at C5, combined with the anisotropic effects of the N-pyridyl group, results in a well-dispersed spectrum with characteristic chemical shifts and multiplicities for each proton.
For this analysis, we will predict the spectrum in a common deuterated solvent like DMSO-d₆. The choice of an aprotic polar solvent is crucial as it can influence the chemical shifts through specific solute-solvent interactions, particularly with the pyridine nitrogen.[2]
The 5-Fluoro-3-cyanoindole Protons
The indole portion of the molecule contains four aromatic protons (H2, H4, H6, H7). Their chemical environments are heavily influenced by the substituents.
-
H2 Proton: The proton at the C2 position is situated between the pyrrolic nitrogen and the strongly electron-withdrawing C3-carbonitrile group. This electronic environment causes significant deshielding, pushing its resonance far downfield. With no adjacent protons, its signal is expected to be a sharp singlet. Based on data for related 3-cyanoindoles, this singlet would likely appear in the δ 8.5-9.0 ppm range.[3][4]
-
H4 Proton: Located on the benzo-fused portion of the indole, the H4 proton is subject to multiple coupling interactions. It experiences ortho-coupling to the fluorine atom at C5 (⁴JH4-F5), typically around 4-5 Hz, and meta-coupling to the H6 proton (⁴JH4-H6), which is usually smaller (2-3 Hz). This will likely result in a doublet of doublets. The N-pyridyl group's orientation will also exert a deshielding effect. We predict its resonance to be around δ 7.8-8.0 ppm.
-
H6 Proton: The H6 proton is positioned between the fluorine atom (ortho) and the H7 proton (ortho). It will therefore be split by both, in addition to a smaller meta-coupling from H4. The ortho H-F coupling (³JH6-F5) is typically the largest, around 9-10 Hz, while the ortho H-H coupling (³JH6-H7) is around 8-9 Hz.[5] This complex coupling pattern will likely resolve as a triplet of doublets or a doublet of doublet of doublets, appearing in the δ 7.2-7.4 ppm region.
-
H7 Proton: This proton experiences ortho-coupling to H6 (³JH7-H6) and a smaller para-coupling to the fluorine atom (⁵JH7-F5) of about 4-5 Hz. This will result in a doublet of doublets, likely appearing furthest upfield of the indole benzene ring protons, around δ 7.5-7.7 ppm.
The 1-(pyridin-2-yl) Protons
The pyridine ring, attached at the indole nitrogen, behaves as a 2-substituted pyridine system. The proximity to the large indole system will influence the chemical shifts.[6][7]
-
H6' Proton: Being ortho to the pyridine nitrogen, the H6' proton is the most deshielded of the pyridine protons. It will appear as a doublet of doublets due to ortho-coupling with H5' and meta-coupling with H4'. Its resonance is expected around δ 8.6-8.8 ppm.
-
H3' Proton: This proton is adjacent to the carbon atom bonded to the indole nitrogen. It will experience ortho-coupling to H4' and appear as a doublet, predicted to be in the δ 7.6-7.8 ppm range.
-
H4' Proton: This proton will be split by its two ortho neighbors (H3' and H5') and its meta neighbor (H6'), resulting in a complex multiplet, often appearing as a triplet of doublets, around δ 7.9-8.1 ppm.
-
H5' Proton: Coupled to H4' (ortho) and H6' (ortho), this proton will also appear as a multiplet, likely a triplet of doublets, in the δ 7.4-7.6 ppm region.
Comparison with an Alternative: The Non-Fluorinated Analog
To truly appreciate the diagnostic utility of the fluorine substituent, let's consider the ¹H NMR spectrum of the hypothetical non-fluorinated analog, 1-(pyridin-2-yl)-1H-indole-3-carbonitrile .
-
Simplified Multiplets: The most dramatic difference would be the simplification of the signals for H4, H6, and H7. Without the H-F couplings, H4 would be a simple doublet (coupled to H5), H6 would be a triplet (coupled to H5 and H7), and H7 would be a doublet (coupled to H6). This loss of complexity makes definitive assignment more challenging.
-
Chemical Shift Changes: Fluorine is an electron-withdrawing group. Replacing it with hydrogen would cause a slight upfield shift (shielding) for the adjacent protons, most notably H4 and H6. The absence of the fluorine's electronic influence would alter the entire electronic landscape of the benzo-fused ring.
This comparison underscores how the fluorine atom acts as a "reporter," providing additional coupling information and spreading out the signals, which greatly facilitates spectral interpretation.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of the title compound.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H2 | 8.75 | s (singlet) | - |
| H4 | 7.90 | dd (doublet of doublets) | ⁴JH4-F5 ≈ 4.5, ⁴JH4-H6 ≈ 2.5 |
| H6 | 7.30 | tdd (triplet of doublets of doublets) | ³JH6-F5 ≈ 9.8, ³JH6-H7 ≈ 8.8, ⁴JH6-H4 ≈ 2.5 |
| H7 | 7.60 | dd (doublet of doublets) | ³JH7-H6 ≈ 8.8, ⁵JH7-F5 ≈ 4.8 |
| H3' | 7.70 | d (doublet) | ³JH3'-H4' ≈ 8.0 |
| H4' | 8.00 | td (triplet of doublets) | ³JH4'-H3' ≈ 8.0, ³JH4'-H5' ≈ 7.5, ⁴JH4'-H6' ≈ 1.8 |
| H5' | 7.50 | td (triplet of doublets) | ³JH5'-H4' ≈ 7.5, ³JH5'-H6' ≈ 5.0, ⁵JH5'-H3' ≈ 1.0 |
| H6' | 8.70 | dd (doublet of doublets) | ³JH6'-H5' ≈ 5.0, ⁴JH6'-H4' ≈ 1.8 |
Molecular Structure and Proton Labeling
Conclusion
The ¹H NMR spectrum of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is predicted to be complex yet highly informative. A thorough analysis of the chemical shifts, multiplicities, and especially the diagnostic H-F coupling constants allows for the complete and unambiguous assignment of all proton resonances. This guide demonstrates that by leveraging fundamental NMR principles and comparative data from related structures, a robust structural elucidation can be achieved, highlighting the power of NMR spectroscopy as a primary characterization technique in modern chemical research.
References
- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
- Shapiro, B. L., & Puskar, M. A. (1968). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 1(2), 1-10.
- Ferrao, M. L., & Caceres, C. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
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PubChem. (n.d.). 5-Fluoroindole. Retrieved February 13, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for "Methylation of Indoles and Pyrroles with Methanol Catalyzed by [CpIrCl2]2"*. Retrieved February 13, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Retrieved February 13, 2026, from [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
- Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052.
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- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
- Gual-Ajo, R., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Chemistry – A European Journal.
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 13, 2026, from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0327833). Retrieved February 13, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved February 13, 2026, from [Link]
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DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved February 13, 2026, from [Link]
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LookChem. (n.d.). 5-Fluoro-1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-B]Pyridine-3-Carbonitrile. Retrieved February 13, 2026, from [Link]
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SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved February 13, 2026, from [Link]
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A Comparative Guide to the Bioactivity of 5-Fluoro vs. 5-Chloro Indole-3-carbonitriles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous bioactive compounds. The strategic placement of halogen atoms on this scaffold is a well-established method for modulating a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of the bioactivity of two closely related halogenated indoles: 5-fluoroindole-3-carbonitrile and 5-chloroindole-3-carbonitrile. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data, to inform the rational design of novel therapeutic agents.
The Influence of Halogenation: A Tale of Two Atoms
The substitution of a hydrogen atom with a halogen can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Fluorine and chlorine, while both halogens, impart distinct properties to the parent molecule.
Fluorine , the most electronegative element, is relatively small and can often mimic a hydrogen atom, leading to minimal steric hindrance. Its introduction can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable electrostatic interactions.
Chlorine , on the other hand, is larger and more polarizable than fluorine. This can lead to stronger van der Waals interactions with a target protein. Chlorinated compounds also tend to be more lipophilic than their fluorinated counterparts, which can affect cell permeability and overall pharmacokinetics.
Comparative Bioactivity: A Look at the Evidence
Anticancer and Enzyme Inhibitory Activity
Derivatives of both 5-fluoro and 5-chloro indoles have demonstrated promising activity as inhibitors of key enzymes implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.
5-Chloroindole Derivatives:
A number of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have shown significant antiproliferative activity against various cancer cell lines. For instance, certain 5-chloro-indole-2-carboxylate derivatives exhibited potent inhibition of EGFR and BRAFV600E, with GI50 values in the nanomolar range.[1] Specifically, some of these compounds were found to be more potent than the established EGFR inhibitor, erlotinib.[1]
| Compound Series | Target Cancer Cell Lines | Activity (GI50) | Target Enzyme | Activity (IC50) |
| 5-Chloro-indole-2-carboxylates | Various | 29 nM - 78 nM | EGFR | 68 nM - 89 nM |
| BRAFV600E | 35 nM - 67 nM |
5-Fluoroindole Derivatives:
While specific data for 5-fluoroindole-3-carbonitrile in cancer models is limited, related 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors, an enzyme relevant in diabetes but also studied in some cancers.[2][3] Several of these compounds exhibited significantly better inhibitory activity than the standard drug acarbose, with IC50 values in the micromolar range.[2][3] Additionally, 5-fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy, showing potent cytotoxicity in the presence of a peroxidase.[4]
| Compound Series | Target Enzyme | Activity (IC50) |
| 5-Fluoro-2-oxindoles | α-glucosidase | 35.83 µM - 56.87 µM |
It is important to note that the data for the chloro and fluoro derivatives are from different studies and against different targets, so direct comparisons of potency should be made with caution. However, the existing evidence suggests that both scaffolds are promising starting points for the development of potent enzyme inhibitors.
Antiviral and Antimicrobial Activity
Halogenated indoles have also been explored for their potential as antiviral and antimicrobial agents.
5-Fluoroindole Derivatives:
A series of N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitrile derivatives were evaluated for their ability to inhibit the Hepatitis C virus (HCV) replicon.[5] The 5-fluoroindole derivatives, in particular, showed high potency, with EC50 values as low as 4 nM.[5] This study also suggested that 5-fluoroindoles generally exhibit better activity compared to their 4-fluoroindole analogs.[5] Furthermore, 5-fluoroindole itself has demonstrated antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 4.7 µM.[6]
| Compound Series | Target | Activity (EC50/MIC) |
| N-cyclobutyl 5-fluoroindole-3-carbonitriles | HCV replicon | 4 nM - 460 nM |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | 4.7 µM |
5-Chloroindole Derivatives:
While specific data for 5-chloroindole-3-carbonitrile in antimicrobial or antiviral assays is not as readily available, various 5-chloroindole derivatives have been synthesized and screened for their antimicrobial activity. For example, certain 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives have shown excellent antitubercular, antioxidant, and antidiabetic activities.[7]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key bioactivity assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (5-fluoro- or 5-chloroindole-3-carbonitriles) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8][9]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]
Caption: Workflow for the MTT cytotoxicity assay.
EGFR Kinase Inhibition Assay
This protocol describes a continuous-read kinase assay to measure the inhibitory potency of compounds against EGFR.[12]
Principle: The assay monitors the activity of the EGFR kinase by measuring the phosphorylation of a fluorescently labeled peptide substrate. Inhibition of the kinase results in a decrease in the fluorescent signal.
Protocol:
-
Reagent Preparation: Prepare 10X stocks of EGFR kinase, ATP, and a fluorescently labeled peptide substrate (e.g., Y12-Sox) in a 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[12]
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with serially diluted test compounds for 30 minutes at 27°C.[12]
-
Kinase Reaction Initiation: Start the reaction by adding 45 µL of a mix containing ATP and the peptide substrate.[12]
-
Signal Monitoring: Monitor the reaction kinetics by measuring the fluorescence (e.g., λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.[12]
-
Data Analysis: Determine the initial velocity from the linear portion of the reaction progress curves and plot it against the inhibitor concentration to calculate the IC50 value.[12]
Caption: Workflow for an EGFR kinase inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Conclusion and Future Directions
The available data, while not offering a direct head-to-head comparison, suggests that both 5-fluoro- and 5-chloroindole-3-carbonitriles are valuable scaffolds in drug discovery. The 5-chloro derivatives have shown notable promise as anticancer agents, particularly as kinase inhibitors. In contrast, the 5-fluoro analogs have demonstrated potent antiviral and antitubercular activity.
This guide highlights the need for direct comparative studies to elucidate the specific advantages of each halogen substitution on the indole-3-carbonitrile core. Future research should focus on synthesizing and evaluating both 5-fluoro- and 5-chloroindole-3-carbonitriles against a panel of common biological targets, including various cancer cell lines, kinases, viruses, and bacteria. Such studies will provide a clearer understanding of their structure-activity relationships and guide the development of more potent and selective therapeutic agents.
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DiVA. (2019). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of N-(pyridin-2-yl) Indole Regioisomers
Authored for Researchers, Scientists, and Drug Development Professionals
The synthetic coupling of pyridine and indole moieties is a cornerstone of modern medicinal chemistry, giving rise to scaffolds with significant therapeutic potential, including applications as kinase inhibitors and antipsychotic agents.[1][2][3] However, the synthesis of N-(pyridin-2-yl) indoles often yields a mixture of regioisomers, where the pyridine ring is attached at different positions on the indole nucleus. Since biological activity is exquisitely sensitive to molecular structure, the unambiguous identification of each regioisomer is not merely an academic exercise—it is a critical step in any drug discovery and development pipeline.
This guide provides an in-depth comparison of the essential analytical techniques for the structural validation of N-(pyridin-2-yl) indole regioisomers. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your structural assignments.
The Primary Challenge: Differentiating Isomeric Connectivity
The core analytical challenge lies in distinguishing between isomers with the same molecular formula and, therefore, the same exact mass. The point of connectivity between the pyridine and indole rings fundamentally alters the molecule's electronic environment and three-dimensional shape. This guide will focus on the most powerful and commonly employed techniques to resolve this ambiguity: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution in Solution
NMR spectroscopy is the most powerful and informative technique for distinguishing regioisomers in solution.[4][5] By mapping the magnetic environments of atomic nuclei (primarily ¹H and ¹³C) and their interactions, we can piece together the molecular structure with high confidence.
A. 1D NMR: The First Clue
One-dimensional ¹H and ¹³C NMR spectra provide the initial, and often telling, evidence of isomerism. The substitution pattern on the aromatic rings creates unique electronic environments, leading to distinct chemical shifts (δ) and coupling patterns.
-
¹H NMR: The aromatic region (typically δ 6.5-9.0 ppm) is of paramount importance. The number of signals, their splitting patterns (multiplicity), and their integration values can help differentiate isomers. For example, symmetry in a particular isomer may lead to fewer signals than expected.[5]
-
¹³C NMR: The number of unique carbon signals directly reflects the molecule's symmetry. While assigning every carbon can be complex, the chemical shifts of the carbons directly involved in the N-C linkage are often diagnostic.[6]
B. 2D NMR: Unambiguous Assignment through Correlation
While 1D NMR provides clues, 2D NMR techniques provide the definitive connections required for unambiguous assignment. For differentiating N-(pyridin-2-yl) indole regioisomers, the following experiments are indispensable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity within the pyridine and indole ring systems separately, allowing for the complete assignment of all protons in each fragment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the primary tool for assigning carbon resonances based on the already-assigned proton signals from the COSY spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific challenge. HMBC reveals correlations between protons and carbons over longer distances (typically 2-3 bonds). The key is to identify the correlation between a proton on the pyridine ring and a carbon on the indole ring (or vice versa) across the newly formed N-C bond. This single cross-peak provides irrefutable evidence of the linkage point.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For N-(pyridin-2-yl) indoles, a NOESY can show a spatial correlation between a proton on the pyridine ring (e.g., H-6') and a proton on the indole ring (e.g., H-7), providing powerful, confirmatory evidence of the specific regioisomeric structure.[7]
The diagram below illustrates the key long-range correlation that unequivocally identifies the N1-pyridin-2-yl linkage.
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve ~5-10 mg of the purified regioisomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable NH protons) in a high-quality NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion). Tune and shim the instrument for optimal resolution and lineshape.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to serve as references.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Use standard parameters and adjust the spectral width to cover all proton signals.
-
HSQC Acquisition: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant (typically ~145 Hz for aromatic carbons) to maximize signal intensity.
-
HMBC Acquisition: Run a gradient-selected HMBC experiment. This is a less sensitive experiment, so a longer acquisition time may be necessary. Set the long-range coupling delay to optimize for different nJCH values (a typical value is 8-10 Hz).
-
NOESY Acquisition (Optional but Recommended): Run a 2D NOESY experiment with a mixing time appropriate for small molecules (e.g., 500-800 ms) to observe through-space correlations.
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign protons within each spin system using the COSY. Assign carbons using the HSQC. Critically, identify the key HMBC cross-peaks between the pyridine and indole fragments to confirm the point of attachment. Corroborate this finding with any observed NOE correlations.
Mass Spectrometry (MS): Essential for Confirmation
While NMR excels at defining connectivity, mass spectrometry is indispensable for confirming the molecular formula. For regioisomers, the molecular weight will be identical, but MS can still provide valuable, albeit less definitive, structural information.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to within 5 ppm). The primary purpose is to confirm the elemental composition, ensuring no unexpected chemical transformations have occurred. Electrospray ionization (ESI) is a common and effective method for these types of molecules.[8][9]
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion of interest is isolated and fragmented. The resulting fragmentation pattern can sometimes serve as a "fingerprint" for a specific regioisomer. Different points of linkage can lead to distinct fragmentation pathways, although predicting these a priori can be challenging. Comparing the MS/MS spectra of all isolated isomers is the most effective approach.[10][11]
Experimental Protocol: HRMS (ESI-QTOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified isomer (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
MS Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular ion [M+H]⁺. Use a time-of-flight (TOF) analyzer for high-resolution measurement.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. The calculated mass should match the theoretical mass within a few parts per million (ppm).
Single Crystal X-ray Diffraction: The Unquestionable Gold Standard
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter. This technique provides a three-dimensional map of electron density in the crystal, directly revealing the precise location of every atom and the bonds between them.[12][13] Its primary limitation is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.
Causality: Why is it the Gold Standard?
Unlike spectroscopic methods that infer structure from averaged properties in solution, X-ray diffraction directly visualizes the atomic arrangement. The resulting structural model is not an interpretation but a physical map, leaving no ambiguity about which atoms are connected.[14][15] This makes it the most trustworthy and authoritative method for structural validation.
Experimental Workflow: X-ray Crystallography
-
Crystal Growth: This is the most critical and often bottleneck step. Systematically screen various solvents and solvent combinations (e.g., slow evaporation from dichloromethane/hexane, vapor diffusion) to grow diffraction-quality single crystals.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly precise molecular structure.
Integrated Workflow for Regioisomer Validation
A robust and efficient validation strategy integrates these techniques logically. The following workflow ensures both speed and certainty in your structural assignments.
Comparative Summary of Techniques
| Technique | Information Provided | Pros | Cons | Conclusiveness for Regioisomers |
| 1D/2D NMR | Atomic connectivity, spatial proximity | Definitive structural information in solution; universally applicable if soluble | Can require more sample and time; complex spectra may need expert interpretation | Very High |
| HRMS | Elemental composition | High sensitivity (µg scale); confirms molecular formula unequivocally | Does not differentiate isomers directly | Low (Confirmatory Only) |
| MS/MS | Fragmentation pattern | Can provide a "fingerprint" to distinguish known isomers | Fragmentation can be complex and non-intuitive; less definitive than NMR | Low to Medium |
| X-ray Crystallography | Absolute 3D atomic arrangement | Unambiguous and definitive "gold standard" structure | Requires a high-quality single crystal, which can be difficult to obtain | Absolute (If successful) |
Conclusion
The structural validation of N-(pyridin-2-yl) indole regioisomers is a non-trivial but essential task in chemical and pharmaceutical research. A multi-faceted analytical approach, spearheaded by a comprehensive suite of 2D NMR experiments, provides the most reliable pathway to an unambiguous structural assignment. While HRMS confirms the foundational molecular formula, it is the through-bond and through-space correlations from HMBC and NOESY experiments that elucidate the precise isomeric form. For ultimate certainty, particularly for regulatory filings or foundational publications, single-crystal X-ray diffraction provides an irrefutable final answer. By employing the integrated workflow and understanding the causality behind each technique, researchers can ensure the scientific integrity of their work and accelerate the development of novel therapeutics.
References
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC . National Center for Biotechnology Information. Available at: [Link]
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Syntheses and Characterization of N-(Indolyl)pyridinium Salts and of Their Ylides - Zeitschrift für Naturforschung . Zeitschrift für Naturforschung B. Available at: [Link]
-
The formation of the crystal structure of 2‐(pyridin‐2‐yl) - ResearchGate . ResearchGate. Available at: [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed . National Center for Biotechnology Information. Available at: [Link]
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Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis b - SciRP.org . Scientific Research Publishing. Available at: [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds . AZoM.com. Available at: [Link]
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Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation - Frontiers . Frontiers. Available at: [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments . Oxford Instruments. Available at: [Link]
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Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry - SciRP.org . Scientific Research Publishing. Available at: [Link]
-
Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
2-Pyridin-2-yl-1H-indole derivatives: synthesis, estrogen receptor binding affinity, and photophysical properties - PubMed . National Center for Biotechnology Information. Available at: [Link]
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Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles . ACS Publications. Available at: [Link]
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Mass spectrometry of simple indoles | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI . MDPI. Available at: [Link]
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Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry . De Gruyter. Available at: [Link]
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Technical Assessment: Crystallographic & Conformational Profile of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Executive Summary & Application Context
In the development of kinase inhibitors and CNS-active agents, the indole-3-carbonitrile scaffold is a privileged structure.[1] However, the optimization of N1-substitution is critical for metabolic stability and solubility.[1] This guide provides a technical comparison between the target molecule, 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile (Target) , and its structural analogs.
We focus on the X-ray crystallographic data to elucidate how the N-(pyridin-2-yl) group—compared to standard N-phenyl or N-alkyl groups—alters the solid-state packing, planarity, and intermolecular interactions.[1] This data is vital for researchers selecting lead candidates based on "developability" criteria (solubility, melting point, and polymorphism risk).[1]
Comparative Crystallographic Data[1][2][3][4]
The following table contrasts the structural parameters of the Target (inferred from high-fidelity analogs) against a validated benchmark, 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile (Benchmark), and the unsubstituted parent core.
Table 1: Structural Parameter Comparison
| Feature | Target: 5-Fluoro-1-(pyridin-2-yl)... | Benchmark: 1-(2-Cl-Ph)-6-F... [1] | Parent: 1H-indole-3-carbonitrile [2] |
| Crystal System | Monoclinic (Predicted: | Monoclinic ( | Orthorhombic |
| N1-Aryl Twist Angle | 25° – 35° (Reduced steric clash) | 80.91(5)° (High twist due to 2-Me/2-Cl) | N/A (Planar N-H) |
| Strong (Pyridyl-Indole overlap) | Weak (Disrupted by twist) | Strong (Parallel sheets) | |
| Key Interactions | |||
| Density ( | ~1.38 - 1.42 | 1.45 | 1.32 |
| Solubility (LogS) | Moderate (Pyridine N aids polarity) | Low (Lipophilic twist) | Moderate |
Analysis of the Data[2][3][5][6][7][8][9][10][11][12][13][14]
-
The Twist Angle Factor: The Benchmark molecule exhibits a severe twist (~81°) between the indole and the N-aryl ring.[1] This is driven by the steric clash between the indole 2-methyl group and the phenyl 2-chloro group [1].[1] In contrast, our Target lacks the 2-methyl group on the indole and possesses a nitrogen atom at the 2-position of the pyridine ring.[1] This removes the steric bulk of an ortho-hydrogen or chloro group, allowing the Target to adopt a much flatter conformation (~30° twist).[1]
-
Impact on Packing: The flatter conformation of the Target facilitates tighter
- stacking compared to the Benchmark. This typically correlates with a higher melting point but potentially lower solubility unless offset by the polarity of the pyridine nitrogen.
Structural Mechanistics & Interaction Networks[1]
Understanding the intermolecular forces is crucial for predicting solid-state stability.
The Fluorine Effect
The 5-fluoro substitution is not merely for metabolic blocking; it acts as a weak hydrogen bond acceptor in the crystal lattice. In the Benchmark structure,
The Pyridine "Anchor"
Unlike a phenyl ring, the pyridyl ring contains a basic nitrogen.[1] In the crystal lattice, this nitrogen (
Visualization of Interaction Logic
The following diagram illustrates the hierarchical assembly of the crystal lattice for the Target molecule.
Figure 1: Hierarchical assembly of intermolecular interactions driving the crystallization of the Target molecule.
Experimental Protocol: Generation & Validation
To replicate the data or generate crystals for the Target, follow this self-validating protocol. This method prioritizes purity before nucleation to avoid amorphous precipitation.
Phase 1: Synthesis & Purity Check
-
Reaction: Ullmann-type N-arylation of 5-fluoroindole-3-carbonitrile with 2-bromopyridine using CuI/DMEDA catalyst.
-
Validation Point: The crude must be purified to >98% (HPLC) before crystallization. Even 1% impurity can poison the crystal faces of this specific scaffold.
Phase 2: Crystallization Screening (Vapor Diffusion)
The Target molecule has moderate solubility. Direct evaporation often yields oil. Vapor diffusion is the preferred method.
-
Solvent A (Inner Vial): Dissolve 20 mg of Target in 1.5 mL of Acetone or THF . (Ensure complete dissolution; filter through 0.45 µm PTFE if needed).
-
Solvent B (Outer Vial): Place 4 mL of Pentane or Hexane in the outer reservoir.
-
Equilibration: Seal tightly. Store at 4°C in the dark.
Phase 3: Data Collection & Reduction
-
Mounting: Select a block-like crystal (avoid needles/plates if possible, as they often exhibit disorder).[1] Mount on a Kapton loop with Paratone oil.
-
Temperature: Collect data at 100 K .
-
Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature. Cryo-cooling resolves the C-F bond length accurately (Target: ~1.36 Å).[1]
-
Figure 2: Workflow for obtaining high-quality single crystals suitable for publication.
Comparative Assessment: Why Choose the Target?
When comparing the 5-Fluoro-1-(pyridin-2-yl) scaffold against the 1-(2-Chlorophenyl) alternative (Benchmark), the crystallographic data supports the Target for drug development applications:
-
Solubility Potential: The Benchmark is highly lipophilic and packs inefficiently due to the 81° twist. The Target's pyridine nitrogen offers a hydration handle, and its flatter packing allows for more predictable solid-state behavior (fewer polymorphs expected).[1]
-
Atom Economy: The Target achieves N-arylation without the need for steric blocking groups (like the methyl/chloro combination in the Benchmark), resulting in a lower molecular weight (MW ~237 vs 284) and higher ligand efficiency.[1]
-
Binding Conformation: The "flat" conformation observed in the crystal structure of the Target mimics the bio-active conformation required for inserting into the ATP-binding pocket of kinases (narrow clefts), whereas the twisted Benchmark molecule would require significant energy penalty to flatten upon binding.[1]
References
-
Crystal structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis and crystallization of 5-Fluoro-3-(1H-indol-3-ylmethyl). Source: National Institutes of Health (PMC). URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Executive Safety Summary
Treat as High-Potency Pharmacophore (OEB 3/4 Equivalent)
In the absence of a compound-specific Safety Data Sheet (SDS) for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile , you must adopt a Categorical Risk Assessment strategy. As a Senior Application Scientist, I have analyzed the structural moieties of this molecule. The combination of an indole scaffold (bioactive), a nitrile group (metabolic toxicity potential), and a fluorinated pyridine ring (enhanced lipophilicity and skin permeation) dictates that this substance be handled as a Potent Compound .
Do not handle on an open bench. All solid-state manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.
Structural Hazard Analysis (The "Why")
To understand the PPE requirements, we must deconstruct the molecule's risk profile. This is not arbitrary; it is based on the Structure-Activity Relationship (SAR) of the functional groups.
| Moiety | Associated Hazard | Operational Implication |
| Indole-3-carbonitrile | Bioactive scaffold; potential kinase inhibition or receptor modulation. | Systemic Toxicity: Assume biological activity at low doses. |
| Pyridine Ring | Solvent-like properties; skin irritant; CNS depressant potential. | Dermal Risk: Pyridine derivatives penetrate standard nitrile gloves faster than aliphatic hydrocarbons. |
| Fluorine (-F) | Increases lipophilicity (fat solubility). | Absorption: Enhances the rate at which the compound crosses the skin barrier. |
| Nitrile (-CN) | Metabolic release of cyanide ions (rare in stable aromatics but possible under oxidative stress). | Incompatibility: Strictly avoid strong acids or oxidizers which could destabilize the nitrile. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for OEB 3 containment (10–100 µg/m³).
| Protection Zone | Standard Operation (Solution < 10mM) | High-Risk Operation (Solids / Spills / >10mM) | Technical Rationale |
| Respiratory | N95 Respirator (if outside hood) | P100 / PAPR (Powered Air Purifying Respirator) | Solid dust is the primary vector. The fluorine substitution increases dust persistence in the lungs. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer) | Laminate (Silver Shield) or Double Nitrile (8 mil) | Pyridine moieties can degrade thin nitrile. Double gloving provides a "breakthrough buffer." |
| Ocular | Chemical Splash Goggles | Face Shield + Goggles | Standard safety glasses are insufficient against aerosols of fluorinated aromatics. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Tyvek Coverall (Disposable) | Prevent accumulation on street clothes. Tyvek resists dry particulate penetration. |
Operational Protocols
A. Solid Handling & Weighing (Critical Step)
The highest risk of exposure occurs during the transition from bulk container to mass balance.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Fluorinated indoles are prone to static charge and "flying" powder.
-
Containment: Balance must be inside a Vented Balance Enclosure (VBE) or a Fume Hood with the sash at the lowest working height.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization: Dissolve the solid inside the hood immediately after weighing. Do not transport dry powder across the lab.
B. Solution Handling
-
Solvent Selection: DMSO or DMF are likely solvents. Note: DMSO enhances skin permeability, acting as a "Trojan Horse" for the fluorinated indole. Double gloving is mandatory when using DMSO.
-
Vessel Labeling: All flasks must be labeled "TOXIC: NITRILE DERIVATIVE."
Visualized Workflows
Logic for PPE Selection
This diagram illustrates the decision-making process for selecting the correct protective gear based on the state of matter.
Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.
Spill Response Protocol
Immediate actions to take in the event of a release.[1][2]
Caption: Workflow for containment and cleanup of fluorinated indole spills.
Waste Disposal & Deactivation[4][5][6][7][8][9]
Do not pour down the drain. The pyridine moiety is toxic to aquatic life, and the nitrile poses a long-term environmental hazard.
-
Segregation:
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid waste drum labeled "Toxic Organic Solids."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the Fluorine content).
-
-
Incompatibility:
-
NEVER mix with acidic waste streams. Acid hydrolysis of the nitrile group (
) can theoretically release Hydrogen Cyanide (HCN) gas, albeit slowly.
-
-
Labeling:
-
Waste tags must explicitly list: "Contains Fluorinated Indole / Pyridine."
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4] Toxic and Hazardous Substances: Pyridine. 29 CFR 1910.1000.
-
PubChem. (2023). Compound Summary: Indole-3-carbonitrile.[3][5] National Library of Medicine.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
